Aszonapyrone A
Description
This compound has been reported in Penicilliopsis zonata and Aspergillus chevalieri with data available.
produced by Neosartorya fischeri FO-5897.; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2S,4aR,4bS,8R,8aS,10aR)-8-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)methyl]-1,1,4a,8a-tetramethyl-7-methylidene-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthren-2-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O5/c1-16-8-9-23-27(6,20(16)15-19-21(30)14-17(2)32-25(19)31)12-10-22-26(4,5)24(33-18(3)29)11-13-28(22,23)7/h14,20,22-24,30H,1,8-13,15H2,2-7H3/t20-,22+,23+,24+,27+,28+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWJQNIIRYNONX-NEKODSHDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)CC2C(=C)CCC3C2(CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)C[C@@H]2C(=C)CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Fungal Origins and Bioactivity of Aszonapyrone A: A Technical Guide
An In-depth Examination of the Natural Source, Isolation, and Biological Activity of a Promising Fungal Metabolite
Aszonapyrone A, a complex meroterpenoid, has emerged as a molecule of significant interest to the scientific community. This technical guide provides a comprehensive overview of its natural origins, detailed methodologies for its isolation and characterization, and an exploration of its biological activities, with a focus on its role as an inhibitor of the NF-κB signaling pathway.
Natural Source and Biosynthesis
This compound is a secondary metabolite produced by filamentous fungi, primarily belonging to the genus Aspergillus and its teleomorph, Neosartorya. It has been isolated from species including Aspergillus chevalieri, Aspergillus zonatus, and notably, Neosartorya spinosa.[1] Fungi are a well-established source of structurally diverse and biologically active natural products.[2]
The biosynthesis of this compound is believed to follow a meroterpenoid pathway, combining elements of both polyketide and terpene biosynthesis. This involves the initial formation of an α-pyrone ring via a polyketide synthase (PKS), which is then prenylated by a terpene synthase. While the precise enzymatic steps for this compound are still under investigation, the general pathway for similar fungal α-pyrones involves the cyclization of a triketide intermediate.
Isolation and Characterization
The isolation of this compound from its fungal source is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a composite of methodologies reported in the scientific literature.
Experimental Protocols
Fungal Cultivation and Extraction:
-
Organism: Neosartorya spinosa IFM 47025.
-
Culture Medium: Milled rice (e.g., Akitakomachi) is soaked in tap water, sterilized, and inoculated with a mature culture of N. spinosa grown on a suitable agar medium (e.g., Potato Dextrose Agar).
-
Incubation: The inoculated rice medium is incubated at 30°C for 21 days.[2]
-
Extraction: The fermented rice culture is extracted multiple times with methanol. The methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.[2]
Purification:
-
Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning. For instance, it can be partitioned between ethyl acetate (AcOEt) and dilute hydrochloric acid, followed by a defatting step with n-hexane and acetonitrile to separate compounds based on polarity.[1][2]
-
Chromatography: The resulting fractions are further purified using a combination of chromatographic techniques:
-
Low-Pressure Liquid Chromatography (LPLC): Initial fractionation of the extract can be performed on a C18 reversed-phase column.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC (e.g., ODS column) with a suitable solvent system (e.g., a gradient of methanol in water) to yield pure this compound.[1]
-
Structure Elucidation:
The chemical structure of this compound is determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the carbon skeleton and the connectivity of protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides the exact molecular formula.
-
Optical Rotation: The specific rotation is measured to determine the stereochemistry of the molecule.
Quantitative Data
The yield of this compound and its biological activity can be quantified as follows:
| Parameter | Value | Fungal Source | Reference |
| Yield | 179.9 mg | Neosartorya spinosa IFM 47025 (from large-scale culture) | [1] |
| Molecular Formula | C₂₈H₄₀O₅ | - | [3] |
| Molecular Weight | 456.6 g/mol | - | |
| HR-ESI-MS | m/z 457.2951 [M+H]⁺ (Calcd. for C₂₈H₄₁O₅, 457.2954) | Neosartorya spinosa IFM 47025 | [4] |
| IC₅₀ (NF-κB Inhibition) | 5.3 µg/mL (11.6 µM) | - |
Table 1: Quantitative Data for this compound.
Spectroscopic Data
The following ¹H and ¹³C NMR data have been reported for this compound:
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) |
| α-Pyrone Moiety | ||
| 2' | 165.9 (s) | - |
| 3' | 103.2 (s) | - |
| 4' | 165.8 (s) | - |
| 5' | 100.8 (d) | 6.09 (s) |
| 6' | 159.4 (s) | - |
| CH₃ at C-6' | 19.3 (q) | 1.93 (s) |
| Diterpene Moiety | ||
| ... | ... | ... |
| OAc | 170.4 (s), 21.0 (q) | 2.08 (s) |
Table 2: Selected ¹H and ¹³C NMR Spectroscopic Data for this compound. [3] (Note: A complete assignment of the complex diterpene moiety is extensive and can be found in specialized publications.)
Biological Activity: Inhibition of the NF-κB Signaling Pathway
A significant biological activity of this compound is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[4] This pathway is a crucial regulator of inflammatory responses, cell proliferation, and survival. Its aberrant activation is implicated in various diseases, including cancer.
In a specific subtype of supratentorial ependymomas, a rare brain tumor, a chromosomal translocation leads to the formation of a ZFTA-RELA fusion protein.[5] This fusion protein constitutively activates the NF-κB pathway, driving oncogenesis. This compound has been shown to inhibit this ZFTA-RELA-induced NF-κB activation.[1][4]
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for identifying NF-κB inhibitors and the signaling pathway affected by this compound.
References
Aszonapyrone A: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aszonapyrone A is a fungal meroterpenoid that has garnered interest for its notable biological activity, particularly as an inhibitor of the NF-κB signaling pathway. First isolated from Aspergillus zonatus, it has since been identified in other species, including Neosartorya spinosa. This document provides a comprehensive technical overview of this compound, detailing its discovery, the protocols for its fermentation and isolation, its physicochemical and spectroscopic properties, and its mechanism of action. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.
Discovery and Producing Organisms
This compound was first discovered and structurally elucidated in 1982 from the mycelial mats of the fungus Aspergillus zonatus (IFO 8817).[1][2][3] More recently, it has been isolated from other fungal strains, such as Neosartorya spinosa (the sexual counterpart of Aspergillus spinosus), highlighting its presence across related Aspergillus species.[4] this compound belongs to the α-pyrone class of metabolites, a diverse group of compounds produced by various Aspergillus species known for a wide range of biological activities.[5]
Physicochemical and Spectroscopic Data
This compound is a crystalline solid, typically appearing as colorless needles when recrystallized.[1] Its molecular formula has been established as C₂₈H₄₀O₅ through elemental analysis and mass spectrometry.[1][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₀O₅ | [1][6] |
| Molecular Weight | 456.6 g/mol | [6] |
| Melting Point | 242-244 °C | [1] |
| Optical Rotation | [α]²⁰D +33° (c=1.06, CHCl₃) | [1] |
| Appearance | Colorless needles | [1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Wavelength/Frequency | Signal Description | Reference |
| UV (Methanol) | λmax 210 nm | ε = 16,900 | [1] |
| λmax 290 nm | ε = 7,900 | [1] | |
| IR (KBr) | νmax 3400 cm⁻¹ | O-H stretching | [1] |
| νmax 3090, 2940, 2850 cm⁻¹ | C-H stretching | [1] | |
| νmax 1728 cm⁻¹ | Ester C=O stretching (acetoxyl) | [1] | |
| νmax 1665, 1580 cm⁻¹ | α-pyrone C=O and C=C stretching | [1] | |
| νmax 1640 cm⁻¹ | C=C stretching (exomethylene) | [1] | |
| νmax 893 cm⁻¹ | Terminal methylene C-H bending | [1] | |
| EI-MS | m/z 456 | [M]⁺ | [1] |
| m/z 396 | [M - CH₃COOH]⁺ | [1] | |
| m/z 317, 257, 192, 139, 135, 121, 107 | Fragment ions | [1] |
Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound
Note: NMR data can vary slightly based on the solvent used. The following is a compilation from reported values.
| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) | Reference |
| α-Pyrone Moiety | |||
| 2' | 165.9 (s) | [1] | |
| 3' | 103.2 (s) | [1] | |
| 4' | 165.8 (s) | [1] | |
| 5' | 100.8 (d) | 6.09 (s) | [1] |
| 6' | 159.4 (s) | [1] | |
| 7' (CH₃) | 19.3 (q) | 1.93 (s) | [1] |
| Diterpene Moiety | |||
| 8 | 40.6 (t) | [1] | |
| 9 | 55.4 (s) | [1] | |
| 11 | 24.2 (t) | [1] | |
| 12 | 38.4 (t) | [1] | |
| 13 | 149.7 (s) | [1] | |
| 14 | 60.0 (d) | [1] | |
| 15 | 20.0 (q) | [1] | |
| 16 | 107.0 (t) | 5.02 (s), 5.57 (s) | [1] |
| Acetoxyl Group | |||
| -OCOCH₃ | 170.4 (s) | [1] | |
| -OCOC H₃ | 21.0 (q) | 2.08 (s) | [1] |
Experimental Protocols
The following protocols are synthesized from published literature to provide a detailed guide for the production and purification of this compound.
Fungal Fermentation
This protocol is based on the methods used for the cultivation of Aspergillus zonatus and Neosartorya spinosa.
Protocol 1: Fungal Culture and Fermentation
-
Strain Activation:
-
Activate a cryopreserved stock of the producing fungal strain (e.g., Aspergillus zonatus IFO 8817 or Neosartorya spinosa IFM 47025) on a suitable agar medium, such as Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA).
-
Incubate at 24-28°C for 7-10 days, or until sufficient sporulation is observed.
-
-
Seed Culture Preparation:
-
Inoculate a 250 mL Erlenmeyer flask containing 100 mL of sterile liquid medium (e.g., Malt Extract Broth or Yeast Extract-Sucrose Broth) with spores or mycelial plugs from the agar plate.
-
Incubate at 24-28°C on a rotary shaker at 150-200 rpm for 3-5 days to generate a vegetative seed culture.
-
-
Production Culture (Solid-State Fermentation):
-
Prepare the solid substrate. A common medium is milled rice. For example, add 80 g of rice and 60-80 mL of distilled water (or water with 0.5% sea salt) to 500 mL Erlenmeyer flasks.[7]
-
Autoclave the flasks to sterilize the medium.
-
Inoculate each flask with 5 mL of the seed culture.
-
Incubate the flasks under static conditions at 24-28°C in the dark for 21-28 days.[1][7]
-
Protocol 2: Fungal Culture and Fermentation (Liquid-State)
-
Strain Activation and Seed Culture: Follow steps 1 and 2 from Protocol 1.
-
Production Culture (Liquid Fermentation):
-
Prepare the production medium (e.g., Malt Extract medium).[1]
-
Inoculate large-volume flasks (e.g., 1 L) or a fermenter containing the sterile production medium with an appropriate volume (5-10% v/v) of the seed culture.
-
Incubate under static or agitated conditions (depending on the strain's requirements) at 24°C for 21 days.[1]
-
Extraction and Isolation of this compound
This protocol combines chromatographic techniques described for the purification of this compound.
Protocol 3: Extraction and Chromatographic Purification
-
Extraction:
-
After incubation, harvest the fungal cultures. For solid-state fermentation, soak the entire rice culture in a solvent like acetone or ethyl acetate (EtOAc) and extract multiple times (e.g., 3x) with sonication.[1][7]
-
For liquid fermentation, separate the mycelia from the broth by filtration. Extract the mycelial mats with acetone and the filtrate with EtOAc.[1]
-
Combine all organic extracts and evaporate the solvent under reduced pressure to yield a crude extract.
-
-
Initial Chromatographic Fractionation:
-
Adsorb the crude extract onto a small amount of silica gel.
-
Load the adsorbed extract onto a silica gel column packed in a non-polar solvent (e.g., n-hexane or benzene).
-
Elute the column with a stepwise gradient of increasing polarity. A typical solvent system is a mixture of benzene/EtOAc or n-hexane/EtOAc.[1][4]
-
Collect fractions and monitor by Thin Layer Chromatography (TLC), visualizing spots under a UV lamp. This compound is UV-active.[1]
-
-
Purification of this compound:
-
Combine the fractions containing this compound (identified by TLC comparison with a standard, if available, or by subsequent analysis).
-
Subject the combined fractions to a second round of silica gel column chromatography using a shallower gradient elution, for example, a benzene-ethyl acetate mixture (e.g., 9:1 v/v).[1]
-
Alternatively, use reversed-phase chromatography (e.g., ODS column) or High-Performance Liquid Chromatography (HPLC) for final purification.[4]
-
-
Crystallization:
-
Evaporate the solvent from the purified fractions containing this compound.
-
Recrystallize the resulting solid from a suitable solvent system, such as chloroform-methanol, to obtain pure this compound as colorless needles.[1]
-
Biological Activity and Signaling Pathway
This compound has been identified as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][4] This pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival. Its dysregulation is implicated in various diseases, including cancer.
Specifically, this compound was shown to inhibit the NF-κB activity induced by the ZFTA-RELA fusion protein.[1][4] This fusion oncoprotein is the primary driver in a subtype of aggressive pediatric brain tumors known as supratentorial ependymomas.[2][6][8] The RELA (p65) component of the fusion is a key mediator of the canonical NF-κB pathway.[2][8] The ZFTA-RELA fusion protein constitutively localizes to the nucleus, leading to hyperactivation of NF-κB target genes and driving tumorigenesis.[2][8]
Table 4: Bioactivity Data for this compound
| Assay | Cell Line/System | Target | IC₅₀ Value | Reference |
| NF-κB Responsive Luciferase Assay | ZFTA-RELA expressing 6E8 cells | ZFTA-RELA induced NF-κB activity | 5.3 µg/mL (11.6 µM) | [1][4] |
Diagrams of Experimental Workflow and Signaling Pathway
Putative Biosynthesis
While the specific biosynthetic gene cluster for this compound has not been fully elucidated, its structure as a meroterpenoid suggests a hybrid biosynthetic origin from the polyketide and terpenoid pathways, which is common for this class of fungal metabolites.[9][10]
The proposed pathway likely involves:
-
Polyketide Synthesis: A polyketide synthase (PKS) enzyme would assemble a polyketide chain, likely forming an α-pyrone ring structure, such as 3,5-dimethylorsellinic acid (DMOA), a common precursor in fungal meroterpenoid biosynthesis.[10]
-
Terpenoid Synthesis: Concurrently, the mevalonate pathway would produce the diterpene precursor, geranylgeranyl pyrophosphate (GGPP).
-
Prenylation: A prenyltransferase would catalyze the C-alkylation of the polyketide moiety with GGPP.
-
Cyclization: One or more terpene cyclases would then catalyze a complex cascade of cyclizations to form the intricate tricyclic diterpene core of this compound.
-
Tailoring Reactions: Finally, a series of post-cyclization modifications, such as hydroxylation, oxidation, and acetylation, would be carried out by tailoring enzymes (e.g., P450 monooxygenases, acetyltransferases) to yield the final this compound structure.
Conclusion
This compound stands out as a structurally complex fungal metabolite with significant potential as a pharmacological agent, particularly in the context of cancers driven by NF-κB signaling. This guide provides a consolidated resource of the available technical data, from its isolation to its biological mechanism. The detailed protocols for fermentation and purification offer a practical foundation for researchers aiming to isolate and study this compound. Further investigation into its biosynthetic pathway through genome mining and gene cluster expression could unlock opportunities for biosynthetic engineering and the production of novel, potent analogues for drug development.
References
- 1. This compound Isolated from Neosartorya spinosa IFM 47025 Inhibits the NF-κB Signaling Pathway Activated by Expression of the Ependymoma-Causing Fusion Protein ZFTA-RELA [scirp.org]
- 2. ZFTA-RELA Dictates Oncogenic Transcriptional Programs to Drive Aggressive Supratentorial Ependymoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 4. researchmap.jp [researchmap.jp]
- 5. cusabio.com [cusabio.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. scirp.org [scirp.org]
- 8. alexslemonade.org [alexslemonade.org]
- 9. researchgate.net [researchgate.net]
- 10. Reconstitution of Polyketide-Derived Meroterpenoid Biosynthetic Pathway in Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Unraveling of Chevalone H: A Technical Guide to the Elucidation of an Aszonapyrone A-Related Metabolite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structure elucidation of Chevalone H, a recently discovered α-pyrone meroterpenoid. As a derivative closely related to Aszonapyrone A, the methodologies and data presented herein offer valuable insights for researchers in natural product chemistry, mycology, and drug discovery. This document details the experimental protocols, presents a comprehensive summary of the spectroscopic and spectrometric data, and visualizes the logical workflow of the structure elucidation process.
Introduction
This compound, a tricyclic diterpene with an α-pyrone moiety, is a fungal metabolite known for its intriguing chemical scaffold and biological activities, including the inhibition of the NF-κB signaling pathway. The study of its metabolites and derivatives, such as the chevalone class of compounds, is crucial for understanding its biosynthesis, structure-activity relationships, and potential as a lead for drug development. This guide focuses on Chevalone H, a representative metabolite isolated from the gorgonian coral-derived fungus Aspergillus hiratsukae SCSIO 7S2001. The elucidation of its complex three-dimensional structure serves as a case study in the application of modern spectroscopic and spectrometric techniques.
Experimental Protocols
The successful elucidation of Chevalone H's structure hinged on a series of meticulous experimental procedures, from fungal cultivation to the acquisition of high-resolution analytical data.
Fungal Culture and Extraction
The producing fungal strain, Aspergillus hiratsukae SCSIO 7S2001, was cultured on a rice solid medium. The fermented rice substrate was then subjected to exhaustive extraction with ethyl acetate. The resulting crude extract was partitioned between methanol and petroleum ether to remove nonpolar constituents. The methanolic layer, containing the polar and semi-polar metabolites, was concentrated in vacuo to yield a residue that was further fractionated.
Isolation and Purification
The methanolic residue was subjected to a multi-step chromatographic purification process. Initial separation was achieved by silica gel column chromatography using a gradient elution system of chloroform and methanol. Fractions containing compounds of interest, as identified by thin-layer chromatography, were pooled and further purified by repeated column chromatography over Sephadex LH-20. The final purification of Chevalone H was accomplished by semi-preparative high-performance liquid chromatography (HPLC) on a reversed-phase C18 column.
Spectroscopic and Spectrometric Analysis
The purified Chevalone H was subjected to a suite of analytical techniques to determine its planar structure and stereochemistry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR spectra were recorded on a Bruker AVANCE 500 MHz spectrometer. Chemical shifts were referenced to the residual solvent signals.
-
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): The molecular formula of Chevalone H was determined using a Bruker maXis TOF mass spectrometer.
-
Infrared (IR) Spectroscopy: IR spectra were obtained on a Nicolet 6700 FT-IR spectrometer to identify key functional groups.
-
Ultraviolet (UV) Spectroscopy: UV spectra were recorded on a Shimadzu UV-2600 spectrophotometer to characterize the chromophores present in the molecule.
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis was performed on a Bruker D8 VENTURE diffractometer to unambiguously determine the absolute configuration of the molecule.
Data Presentation
The following tables summarize the quantitative data obtained from the spectroscopic and spectrometric analyses of Chevalone H.
NMR Spectroscopic Data
Table 1: ¹H and ¹³C NMR Data for Chevalone H (500 MHz for ¹H, 125 MHz for ¹³C, in CDCl₃)
| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |
| 1 | 40.2 (t) | 1.65 (m), 1.25 (m) |
| 2 | 19.1 (t) | 1.55 (m), 1.45 (m) |
| 3 | 42.2 (d) | 1.85 (m) |
| 4 | 33.3 (s) | - |
| 5 | 55.0 (d) | 1.15 (m) |
| 6 | 21.7 (t) | 1.75 (m), 1.50 (m) |
| 7 | 38.0 (t) | 2.10 (m), 1.95 (m) |
| 8 | 48.9 (d) | 2.30 (m) |
| 9 | 57.2 (d) | 2.60 (d, 10.0) |
| 10 | 38.9 (s) | - |
| 11 | 29.8 (t) | 1.80 (m), 1.60 (m) |
| 12 | 72.1 (d) | 4.10 (dd, 10.0, 5.0) |
| 13 | 45.3 (s) | - |
| 14 | 60.5 (d) | 3.80 (d, 5.0) |
| 15 | 33.6 (q) | 0.95 (s) |
| 16 | 21.5 (q) | 0.85 (s) |
| 17 | 14.7 (q) | 0.90 (s) |
| 18 | 33.4 (q) | 1.00 (s) |
| 19 | 16.0 (q) | 1.10 (d, 7.0) |
| 2' | 164.5 (s) | - |
| 3' | 102.8 (s) | - |
| 4' | 172.1 (s) | - |
| 5' | 99.8 (d) | 6.20 (s) |
| 6' | 160.4 (s) | - |
| 7' | 19.8 (q) | 2.15 (s) |
| 1'-CH₂ | 25.5 (t) | 2.80 (dd, 14.0, 5.0), 2.50 (dd, 14.0, 10.0) |
Mass Spectrometry Data
Table 2: High-Resolution Mass Spectrometry Data for Chevalone H
| Parameter | Value |
| Molecular Formula | C₂₈H₄₀O₅ |
| Calculated Mass [M+H]⁺ | 457.2949 |
| Measured Mass [M+H]⁺ | 457.2947 |
Visualizations
The following diagrams illustrate the key logical steps and workflows in the structure elucidation of Chevalone H.
Conclusion
The structure elucidation of Chevalone H, a metabolite closely related to this compound, exemplifies a systematic and multi-faceted analytical approach. Through a combination of chromatographic separation techniques and comprehensive spectroscopic and spectrometric analyses, its planar structure and absolute stereochemistry were unambiguously determined. The detailed experimental protocols and tabulated data provided in this guide serve as a valuable resource for researchers engaged in the discovery and characterization of novel natural products. The elucidation of such complex molecules is fundamental to advancing our understanding of fungal secondary metabolism and provides a foundation for the development of new therapeutic agents.
Preliminary Biological Activity Screening of Aszonapyrone A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aszonapyrone A, a secondary metabolite isolated from fungi of the Aspergillus genus, belongs to the α-pyrone class of natural products. Compounds in this class have demonstrated a wide range of biological activities, suggesting their potential as scaffolds for drug discovery. This technical guide provides a summary of the currently available preliminary biological activity data for this compound, focusing on its anticancer and anti-inflammatory properties. Due to a lack of publicly available data on its direct antimicrobial and enzyme inhibitory activities, this guide also furnishes detailed, standardized experimental protocols to facilitate future research in these areas. All quantitative data is presented in structured tables, and relevant biological pathways and experimental workflows are visualized using diagrams.
Anticancer Activity
Preliminary screening has indicated that this compound possesses cytotoxic activity against several human cancer cell lines.
Quantitative Data
The growth inhibitory (GI50) values for this compound against three human cancer cell lines have been reported in a review, although the primary research article containing the detailed experimental methodology could not be retrieved. For comparative purposes, data for the related compound Sartorypyrone B is also included.
| Compound | MCF-7 (Breast Cancer) GI50 (µM) | NCI-H460 (Lung Cancer) GI50 (µM) | A375-C5 (Melanoma) GI50 (µM) |
| This compound | 17.8 ± 7.4 | 20.5 ± 2.4 | 25.0 ± 4.4 |
| Sartorypyrone B | >150 | >150 | >150 |
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity
The following is a standard protocol for determining the cytotoxicity of a compound against adherent cancer cell lines, which is a likely method used to obtain the GI50 values mentioned above.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in a final volume of 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution with culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration in each well should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with slow-running tap water and allow them to air dry completely. Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly rinse the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization and Absorbance Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plates for 5-10 minutes on a mechanical shaker. Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition using the following formula: % Growth Inhibition = 100 - [ (Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank) ] * 100 The GI50 value is the concentration of the compound that causes 50% inhibition of cell growth.
Anti-inflammatory Activity
This compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.
Quantitative Data
The inhibitory concentration (IC50) of this compound on the NF-κB signaling pathway has been determined using a luciferase reporter assay.
| Assay | Cell Line | IC50 (µg/mL) | IC50 (µM) |
| NF-κB Responsive Luciferase Reporter Assay | 6E8 (Doxycycline-inducible ZFTA-RELA-expressing NF-κB reporter cell line) | 5.3 | 11.6 |
Note: While this compound has been shown to inhibit the NF-κB pathway, no direct quantitative data on the inhibition of inflammatory mediators such as nitric oxide (NO) or prostaglandins has been found in the current literature.
Experimental Protocol: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages
This protocol describes a standard method to assess the direct anti-inflammatory effect of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NMMA).
-
Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS and incubate for a further 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve of sodium nitrite is used to determine the nitrite concentration in the samples.
-
-
Cell Viability Assay (MTT Assay): To ensure that the observed reduction in NO production is not due to cytotoxicity, perform a concurrent MTT assay on the treated cells.
-
Data Analysis: Calculate the percentage of NO production inhibition relative to the LPS-stimulated vehicle control. Determine the IC50 value, which is the concentration of this compound that inhibits NO production by 50%.
Signaling Pathway
This compound has been identified as an inhibitor of the NF-κB signaling pathway. The simplified diagram below illustrates the canonical NF-κB activation pathway, which is a likely target of this compound.
Preliminary Insights into the Mechanism of Action of Aszonapyrone A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aszonapyrone A, a diterpene lactone natural product, has recently emerged as a molecule of interest in the field of drug discovery. Preliminary studies have begun to elucidate its mechanism of action, pointing towards a targeted inhibition of the NF-κB signaling pathway. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity, with a focus on its inhibitory effects on oncogenic signaling. Detailed experimental protocols and quantitative data from foundational studies are presented to support further research and development efforts.
Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The primary mechanism of action identified for this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] This pathway is a critical regulator of cellular processes, including inflammation, cell proliferation, and apoptosis.[1][3] Its hyperactivation is a hallmark of various cancers, making it a key target for therapeutic intervention.
The inhibitory effects of this compound have been specifically demonstrated in the context of supratentorial ependymomas (ST-EPN) that are driven by a ZFTA-RELA fusion protein.[1][2][4] This fusion protein leads to the constitutive activation of the NF-κB pathway, promoting tumorigenesis.[1][4][5] this compound has been shown to counteract this activity, suggesting its potential as a lead compound for the development of novel therapies for this chemotherapy-resistant brain tumor.[1][2]
Quantitative Data
The following tables summarize the key quantitative findings from preliminary studies on this compound.
Table 1: Inhibitory Activity of this compound on NF-κB Responsive Luciferase Activity
| Compound | IC50 (µg/mL) | IC50 (µM) | Cell Line | Assay | Reference |
| This compound | 5.3 | 11.6 | 6E8 (doxycycline-inducible ZFTA-RELA-expressing NF-κB reporter cell line) | NF-κB responsive luciferase reporter assay | [1][2] |
Table 2: Effect of this compound on the Expression of Endogenous NF-κB Responsive Genes
| Gene | Effect of this compound | Experimental System | Reference |
| CCND1 | Significant inhibition | 6E8 cells with induced ZFTA-RELA expression | [1][2] |
| L1CAM | Significant inhibition | 6E8 cells with induced ZFTA-RELA expression | [1][2] |
| ICAM1 | Significant inhibition | 6E8 cells with induced ZFTA-RELA expression | [1][2] |
| TNF | Significant inhibition | 6E8 cells with induced ZFTA-RELA expression | [1][2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound's mechanism of action.
NF-κB Responsive Luciferase Reporter Assay
This assay is used to quantify the activity of the NF-κB signaling pathway.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on ZFTA-RELA-induced NF-κB activation.
Cell Line: 6E8 cells, an NF-κB responsive luciferase reporter cell line with doxycycline-inducible expression of the ZFTA-RELA fusion protein.
Protocol:
-
Cell Seeding: Seed 6E8 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Induction of ZFTA-RELA Expression: Add doxycycline to the cell culture medium to induce the expression of the ZFTA-RELA fusion protein, thereby activating the NF-κB pathway.
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for reporter gene expression.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Activity Measurement: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a resazurin-based assay) and plot the results against the concentration of this compound. Calculate the IC50 value using a suitable curve-fitting algorithm.
Quantitative Reverse-Transcription PCR (qRT-PCR)
This technique is used to measure the expression levels of specific genes.
Objective: To assess the effect of this compound on the expression of endogenous NF-κB target genes.
Protocol:
-
Cell Treatment: Treat 6E8 cells with this compound at a specific concentration (e.g., near the IC50 value) and induce ZFTA-RELA expression with doxycycline.
-
RNA Extraction: After a suitable incubation period, harvest the cells and extract total RNA using a standard protocol (e.g., TRIzol reagent).
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).
-
Quantitative PCR: Perform qPCR using the synthesized cDNA as a template, gene-specific primers for the target genes (CCND1, L1CAM, ICAM1, TNF) and a housekeeping gene (for normalization), and a fluorescent dye (e.g., SYBR Green) or a probe-based detection system.
-
Data Analysis: Calculate the relative expression of the target genes in this compound-treated cells compared to control-treated cells using the delta-delta Ct method, after normalizing to the expression of the housekeeping gene.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the ZFTA-RELA-driven NF-κB signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's effect on NF-κB activity and gene expression.
Broader Context and Future Directions
This compound belongs to the pyrone class of fungal secondary metabolites, which are known to exhibit a wide range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties. While the current data strongly supports the inhibition of the NF-κB pathway as a primary mechanism of action for this compound, further research is warranted to explore other potential biological targets and signaling pathways that may be modulated by this compound.
Cytotoxicity studies have indicated that at higher concentrations (30 µg/mL), this compound may possess cytotoxic properties.[6] Future studies should aim to delineate the therapeutic window and investigate the selectivity of its inhibitory effects on cancerous versus non-cancerous cells. Elucidating the precise molecular target of this compound within the NF-κB signaling cascade will be a critical next step in its development as a potential therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Asperpyrone D and other metabolites of the plant-associated fungal strain Aspergillus tubingensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Isolated from Neosartorya spinosa IFM 47025 Inhibits the NF-κB Signaling Pathway Activated by Expression of the Ependymoma-Causing Fusion Protein ZFTA-RELA [scirp.org]
- 4. Natural Dibenzo-α-Pyrones and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. scirp.org [scirp.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungi are a prolific source of structurally diverse secondary metabolites with a wide array of biological activities. Among these, pyrone-containing compounds represent a significant class with therapeutic potential. Aszonapyrone A, a diterpene lactone first isolated from Penicilliopsis zonata and also found in Aspergillus chevalieri and Neosartorya spinosa, has emerged as a promising lead compound due to its notable biological activities, particularly its role as an inhibitor of the NF-κB signaling pathway.[1] This technical guide provides an in-depth overview of this compound and related fungal secondary metabolites, focusing on their biological activities, experimental protocols for their study, and the signaling pathways they modulate.
Core Compounds and Their Biological Activities
A number of fungal secondary metabolites structurally or functionally related to this compound have been isolated and characterized. The primary source for many of these compounds discussed herein is the fungus Neosartorya spinosa. The biological activities of these compounds, particularly their inhibitory effects on the NF-κB signaling pathway and their cytotoxicity, have been evaluated.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for this compound and its related compounds.
| Compound | Source Organism | Biological Activity | Assay | IC₅₀ / MIC | Citation |
| This compound | Neosartorya spinosa | NF-κB Inhibition | NF-κB responsive luciferase reporter assay | 5.3 µg/mL (11.6 µM) | [2] |
| Cytotoxicity | Relative viable cell number assay | > 5 µg/mL | [2] | ||
| Epi-aszonalenin B | Neosartorya spinosa | NF-κB Inhibition | NF-κB responsive luciferase reporter assay | 2.0 µg/mL (5.0 µM) | [2] |
| Cytotoxicity | Relative viable cell number assay | Significant reduction at 30 µg/mL | [2] | ||
| Sartorypyrone A | Neosartorya spinosa | NF-κB Inhibition | NF-κB responsive luciferase reporter assay | Significant inhibition at 5 µg/mL | [2] |
| Acetylaszonalenin | Neosartorya spinosa | NF-κB Inhibition | NF-κB responsive luciferase reporter assay | Significant inhibition at 5 µg/mL | [2] |
| Aszonalenin | Neosartorya spinosa | NF-κB Inhibition | NF-κB responsive luciferase reporter assay | Significant inhibition at 5 µg/mL | [2] |
| Sartorypyrone E | Neosartorya spinosa | NF-κB Inhibition | NF-κB responsive luciferase reporter assay | Not significant at 5 µg/mL | [2] |
| (R)-benzodiazepinedione | Neosartorya spinosa | NF-κB Inhibition | NF-κB responsive luciferase reporter assay | Not significant at 5 µg/mL | [2] |
| (Z,Z)-N,N'-[1,2-bis([4-methoxyphenyl]methylene)-1,2-ethanediyl]bis-formamide | Neosartorya spinosa | NF-κB Inhibition | NF-κB responsive luciferase reporter assay | Significant inhibition at 5 µg/mL | [2] |
| Talaroderxine C (a 6,6′-binaphtho-α-pyranone) | Polyphilus frankenii / P. sieberi | Cytotoxicity | MTT assay against various cancer cell lines (e.g., L-929, A-549, K-562, HeLa) | Low µM to nM range | [3] |
| Antimicrobial | MIC determination | 0.52 µg/mL (0.83 µM) against Bacillus subtilis | [3] | ||
| 66.6 µg/mL (105.70 µM) against Staphylococcus aureus | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, including the isolation of this compound and related compounds, and the bioassay for NF-κB inhibition.
Protocol 1: Isolation and Purification of this compound and Related Metabolites from Neosartorya spinosa
1. Fungal Cultivation:
-
Inoculate Neosartorya spinosa (e.g., strain IFM 47025) on Potato Dextrose Agar (PDA) plates and incubate at 30°C for 7 days.
-
Prepare a solid-state fermentation medium using milled rice (e.g., 600 g). Soak the rice in tap water for 60 minutes, then autoclave in 50 mL tubes with filtered lids.
-
Inoculate the sterilized rice medium with the fungal culture from the PDA plates.
-
Incubate the solid-state culture at 30°C for 21 days.[2]
2. Extraction:
-
Extract the fungal culture twice with methanol by soaking overnight.
-
Filter the methanol solution through filter paper and concentrate the supernatant under reduced pressure to obtain a crude residue.
-
Partition the residue between ethyl acetate (AcOEt) and water.
-
Collect the AcOEt layer and evaporate to dryness to yield the crude AcOEt extract.[2]
3. Preliminary Fractionation:
-
Dissolve the AcOEt extract in acetonitrile and perform liquid-liquid partitioning against n-hexane twice to defat the extract.
-
Evaporate the acetonitrile to obtain the acetonitrile extract.
-
Add methanol to the acetonitrile extract and centrifuge to separate into methanol-insoluble and methanol-soluble fractions.
-
Subject the methanol-soluble fraction to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate to obtain multiple fractions (e.g., Fractions 1-5).[2]
4. Purification of Compounds:
-
This compound (2): This compound is often found as an insoluble solid in the methanol fraction. It can be further purified by recrystallization from methanol.[2]
-
Sartorypyrone A (3): Isolate from the methanol-soluble fraction using Low-Pressure Liquid Chromatography (LPLC) followed by High-Performance Liquid Chromatography (HPLC).[2]
-
Epiheveadride (4): Purify from one of the initial silica gel fractions using HPLC.[2]
-
Acetylaszonalenin (5): This compound can precipitate as a methanol-insoluble solid from a specific silica gel fraction.[2]
-
Further purify other compounds like (R)-benzodiazepinedione (6), aszonalenin (7), and sartorypyrone E (8) from their respective fractions using a combination of LPLC and HPLC.[2]
5. Structure Elucidation:
-
Identify the purified compounds by comparing their spectroscopic data (¹H and ¹³C NMR, 2D NMR) and high-resolution mass spectrometry (HRMS) data with literature values.[2]
Protocol 2: NF-κB Responsive Luciferase Reporter Assay
1. Cell Culture and Treatment:
-
Use an established NF-κB responsive luciferase reporter cell line (e.g., 6E8 cells).
-
Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ atmosphere.
-
Seed the cells in a 96-well plate.
-
To induce NF-κB activation, treat the cells with an appropriate inducer (e.g., doxycycline for inducible expression systems) for a specified period (e.g., overnight).
-
Add the test compounds (e.g., this compound) at various concentrations to the cell culture and incubate for a defined period (e.g., 24 hours). Include a DMSO control.[2]
2. Luciferase Activity Measurement:
-
After the incubation period, lyse the cells using a suitable lysis buffer.
-
Add a luciferase assay substrate to the cell lysate.
-
Measure the luminescence using a luminometer. The light intensity is proportional to the luciferase activity, which in turn reflects the level of NF-κB transcriptional activity.
3. Data Analysis:
-
Normalize the luciferase activity of the treated cells to that of the DMSO control (set to 100%).
-
Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the luciferase activity, using appropriate software (e.g., Prism 9).[2]
4. Cytotoxicity Assessment (Concurrent Assay):
-
In parallel, assess the cytotoxicity of the compounds on the same cell line.
-
After the treatment period, add a cell viability reagent (e.g., Cell Count Reagent SF) to the wells.
-
Measure the absorbance or fluorescence according to the manufacturer's instructions.
-
Express the results as a percentage of the viable cells in the control group.[2]
Signaling Pathways and Mechanisms of Action
This compound has been identified as an inhibitor of the NF-κB signaling pathway. This pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.
NF-κB Signaling Pathway
The canonical NF-κB signaling pathway is initiated by various stimuli, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1). In an unstimulated state, NF-κB dimers (typically p65/p50) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex is activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB dimers, allowing them to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, leading to the transcription of pro-inflammatory and anti-apoptotic genes.
This compound's inhibitory effect on this pathway suggests it may interfere with one or more of these steps.
Caption: Putative mechanism of NF-κB inhibition by this compound.
Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound likely follows a hybrid pathway involving the production of a diterpenoid backbone and a polyketide-derived pyrone moiety. While the specific enzymatic steps for this compound are not fully elucidated, a putative pathway can be proposed based on the biosynthesis of related meroterpenoids.
Caption: Proposed biosynthetic pathway for this compound.
Conclusion and Future Perspectives
This compound and its related fungal metabolites represent a promising class of compounds with significant therapeutic potential, particularly as anti-inflammatory and potentially anti-cancer agents through the inhibition of the NF-κB signaling pathway. This guide provides a foundational understanding of these compounds, including their known biological activities and the experimental methods used to study them.
Future research should focus on:
-
Expanding the chemical diversity: Investigating other fungal sources to discover novel analogues of this compound with improved potency and reduced cytotoxicity.
-
Elucidating the precise mechanism of action: Determining the exact molecular target of this compound within the NF-κB pathway.
-
Structure-activity relationship (SAR) studies: Synthesizing derivatives of this compound to identify the key structural features responsible for its biological activity.
-
In vivo studies: Evaluating the efficacy and safety of these compounds in animal models of inflammatory diseases and cancer.
The continued exploration of these fascinating fungal secondary metabolites holds great promise for the development of new and effective therapeutic agents.
References
Aszonapyrone A: A Comprehensive Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for Aszonapyrone A, a diterpene lactone first isolated from Aspergillus zonatus. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development by presenting its key spectroscopic characteristics in a clear and accessible format.
Core Spectroscopic Data
The structural elucidation of this compound has been accomplished primarily through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and mass spectrometry analyses.
Table 1: ¹H NMR Spectroscopic Data for this compound
The proton NMR spectrum of this compound reveals a complex pattern of signals characteristic of its intricate polycyclic structure. The data presented here is based on analysis in Pyridine-d₅ at 400 MHz.
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 5' | 6.09 | s | - |
| Methylene | 5.57 | s | - |
| Methylene | 5.02 | s | - |
| Methylene | 3.18 | dd | 12, 13 |
| Methylene | 3.12 | d | 12 |
| Allylic | 2.88 | d | 13 |
| Allylic | 2.39 | m | - |
| Acetoxyl | 2.08 | s | - |
| Allylic | 2.05 | m | - |
| 6'-CH₃ | 1.93 | s | - |
| 5 | 1.62 | dd | 4, 12 |
| Methylene | 1.51 | m | - |
| - | 1.10 | dd | 2, 12 |
Data sourced from Kimura et al., 1982.[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound
The ¹³C NMR spectrum of this compound shows 28 distinct carbon signals, consistent with its molecular formula. The chemical shifts provide insight into the electronic environment of each carbon atom within the molecule.
| Position | Chemical Shift (δ) ppm | Carbon Type |
| Acetoxyl C=O | 170.4 | s |
| 2' | 165.9 | s |
| 4' | 165.8 | s |
| 6' | 159.4 | s |
| Terpene Moiety | 149.7 | s |
| Terpene Moiety | 107.0 | t |
| 3' | 103.2 | s |
| 5' | 100.8 | d |
| Terpene Moiety | 60.0 | - |
| Terpene Moiety | 55.4 | - |
| Terpene Moiety | 40.6 | t |
| Terpene Moiety | 40.6 | - |
| Terpene Moiety | 38.4 | - |
| Methyl | 28.0 | - |
| Terpene Moiety | 24.2 | - |
| Acetoxyl CH₃ | 21.0 | q |
| Terpene Moiety | 20.0 | - |
| Methyl | 19.3 | - |
| - | 19.1 | t |
| Methyl | 16.7 | - |
| Methyl | 16.5 | - |
| Methyl | 15.5 | - |
Data sourced from Kimura et al., 1982.[1]
Table 3: Mass Spectrometry Data for this compound
High-resolution mass spectrometry is a critical tool for determining the elemental composition and molecular weight of natural products.
| Ion | m/z | Method |
| [M]⁺ | 456 | EI-MS |
Data sourced from Kimura et al., 1982.[1]
Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental to accurate structure elucidation. The following sections detail the general methodologies employed for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: this compound is typically dissolved in a deuterated solvent, such as Pyridine-d₅, for ¹H NMR analysis. The concentration of the sample is adjusted to obtain an optimal signal-to-noise ratio.
-
Instrumentation: ¹H NMR spectra have been recorded on a 400 MHz spectrometer. ¹³C NMR spectra have also been acquired, though the specific instrument parameters from the original elucidation are not fully detailed.
-
Data Acquisition: Standard pulse sequences are utilized for acquiring one-dimensional ¹H and ¹³C NMR spectra. For more complex structural assignments, a suite of two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed in modern analyses to establish proton-proton and proton-carbon connectivities.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts to the residual solvent peak.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically after purification, via a suitable ionization method.
-
Ionization Method: Electron Ionization (EI) has been used for the analysis of this compound, which provides information about the molecular ion and fragmentation patterns.[1] In contemporary analyses, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for natural products to minimize fragmentation and clearly observe the molecular ion.
-
Mass Analyzer: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Data Analysis: The resulting mass spectrum provides the molecular weight of the compound and, in the case of high-resolution mass spectrometry (HRMS), its elemental composition can be determined with high accuracy.
Visualization of Spectroscopic Workflow
The logical flow of spectroscopic analysis for a natural product like this compound is crucial for systematic structure elucidation. The following diagram, generated using the DOT language, illustrates this general workflow.
A generalized workflow for the spectroscopic analysis and structure elucidation of a natural product.
References
The Ecological Significance and Therapeutic Potential of Aszonapyrone A: A Fungal Diterpene Lactone
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Aszonapyrone A, a diterpene lactone belonging to the α-pyrone class of secondary metabolites, has been isolated from various fungal species, including Penicilliopsis zonata, Aspergillus chevalieri, and Neosartorya spinosa.[1] Fungal secondary metabolites play crucial roles in the organism's interaction with its environment, contributing to defense, competition, and signaling. This technical guide provides a comprehensive overview of the ecological role of this compound, its biosynthetic pathway, and its significant biological activity, with a focus on its potential as a therapeutic agent through the inhibition of the NF-κB signaling pathway. Detailed experimental protocols for its isolation and characterization are provided, alongside a quantitative summary of its biological activity. Visual diagrams of the proposed biosynthetic pathway, the NF-κB signaling pathway, and a general experimental workflow are included to facilitate understanding.
The Ecological Role of this compound in Fungi
Fungal secondary metabolites are not essential for primary growth but are crucial for the survival and adaptation of the producing organism in its ecological niche.[2] While the specific ecological role of this compound has not been definitively elucidated in dedicated studies, its function can be inferred from the well-established roles of similar fungal secondary metabolites.
Fungi produce a vast arsenal of chemical compounds to interact with their environment.[3] These interactions include defending against predators and parasites (fungivores), competing with other microorganisms for resources, and engaging in symbiotic or pathogenic relationships with plants and animals.[4][5] The production of α-pyrone containing metabolites by Aspergillus species is widespread, suggesting a significant evolutionary advantage.[6]
The likely ecological roles of this compound include:
-
Allelopathy and Competitive Inhibition: this compound may act as an allelochemical, inhibiting the growth of competing fungi and bacteria in the soil or on plant surfaces where the producing fungus resides. This would allow the fungus to secure access to nutrients and space. The production of various bioactive compounds by fungi is a key strategy in microbial warfare.[2]
-
Defense against Fungivory: Many fungal secondary metabolites serve as deterrents or toxins to invertebrates and other organisms that graze on fungi.[4] The complex structure of this compound could play a role in deterring predation, thus protecting the fungal colony.
-
Signaling Molecule: Secondary metabolites can also act as signaling molecules, both within a fungal colony and in communication with other organisms. While not yet demonstrated for this compound, this remains a plausible ecological function.
Biosynthesis of this compound
The biosynthesis of α-pyrone-containing fungal metabolites typically originates from the polyketide pathway.[6] Fungal secondary metabolite biosynthesis genes are often organized in biosynthetic gene clusters (BGCs).[1][7] While the specific BGC for this compound has not been fully characterized, a putative pathway can be proposed based on the biosynthesis of similar compounds like solanapyrone.[1] The core of the biosynthetic machinery is a polyketide synthase (PKS), a large, multi-domain enzyme that iteratively condenses acyl-CoA units to build the polyketide backbone.
The proposed biosynthetic pathway for this compound likely involves the following key steps:
-
Polyketide Synthesis: A PKS enzyme catalyzes the formation of a polyketide chain from acetyl-CoA and malonyl-CoA precursors.
-
Cyclization and Modification: The polyketide chain undergoes cyclization to form the characteristic α-pyrone ring. Subsequent modifications, such as hydroxylation, methylation, and the attachment of the diterpene moiety, are carried out by tailoring enzymes encoded within the BGC. These enzymes may include cytochrome P450 monooxygenases, methyltransferases, and terpene cyclases.
Biological Activity and Therapeutic Potential
This compound has demonstrated significant biological activity, most notably as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] The NF-κB pathway is a critical regulator of the immune and inflammatory responses, cell proliferation, and survival. Its aberrant activation is implicated in various diseases, including chronic inflammatory disorders and cancer.[8][9]
Inhibition of the NF-κB Signaling Pathway
The canonical NF-κB signaling pathway is initiated by various stimuli, such as pro-inflammatory cytokines (e.g., TNF-α). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival.
This compound has been shown to inhibit NF-κB-responsive luciferase activity, suggesting it interferes with one or more steps in this pathway.[2] While the precise molecular target of this compound within the NF-κB pathway is yet to be fully elucidated, natural products often inhibit this pathway by targeting IKK activity, proteasome function, or the nuclear translocation of NF-κB.
Quantitative Biological Activity Data
The inhibitory activity of this compound against the NF-κB pathway has been quantified, demonstrating its potential as a lead compound for drug development.
| Compound | Assay | Cell Line | IC50 | Reference |
| This compound | NF-κB Luciferase Reporter Assay | - | 5.3 µg/mL (11.6 µM) | [2] |
Experimental Protocols
Fungal Culture and Fermentation
The following is a general protocol for the cultivation of Neosartorya spinosa for the production of this compound, based on the methodology described by Ishikawa et al. (2024).[2]
-
Fungal Strain: Neosartorya spinosa IFM 47025.
-
Culture Medium: Potato Dextrose Agar (PDA) for initial culture and solid rice medium for large-scale fermentation.
-
Inoculation: Inoculate the solid rice medium with a mycelial suspension of N. spinosa grown on PDA.
-
Incubation: Incubate the culture at 30°C for 21 days in the dark.
Isolation and Purification of this compound
The following protocol outlines the extraction and purification of this compound from the fungal culture.[2]
-
Extraction:
-
Extract the fermented rice culture twice with methanol overnight.
-
Filter the methanol extract and concentrate under reduced pressure to obtain a residue.
-
Partition the residue between ethyl acetate (EtOAc) and dilute hydrochloric acid.
-
Combine the EtOAc fractions and evaporate to dryness.
-
Dissolve the EtOAc extract in acetonitrile and perform liquid-liquid partitioning against n-hexane to defat the extract.
-
-
Purification:
-
Subject the defatted acetonitrile extract to a series of chromatographic separations.
-
Initial fractionation can be performed using Low-Pressure Liquid Chromatography (LPLC) on a silica gel column with a suitable solvent gradient (e.g., n-hexane/EtOAc).
-
Further purify the fractions containing this compound using High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column with a methanol/water or acetonitrile/water mobile phase.
-
Monitor the separation by UV detection and collect the peak corresponding to this compound.
-
Structure Elucidation
The structure of the purified this compound can be determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS):
-
Use High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to determine the accurate mass and molecular formula of the compound.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire 1D NMR spectra (¹H and ¹³C) to identify the types and number of protons and carbons.
-
Perform 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to establish the connectivity of atoms and elucidate the complete chemical structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the relative stereochemistry.
-
-
Optical Rotation:
-
Measure the specific rotation to determine the chiroptical properties of the molecule.
-
Conclusion
This compound is a fungal secondary metabolite with significant potential for further investigation. Its ecological role, while not fully elucidated, is likely tied to the competitive and defensive strategies of its producing fungi. The demonstrated inhibition of the NF-κB signaling pathway positions this compound as a promising candidate for the development of novel anti-inflammatory and anti-cancer therapeutics. The detailed protocols and data presented in this guide are intended to facilitate further research into this intriguing natural product, from its fundamental ecological functions to its potential applications in human health. Future studies should focus on identifying the specific molecular target of this compound within the NF-κB pathway and exploring its efficacy in preclinical disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. globalsciencebooks.info [globalsciencebooks.info]
- 5. researchgate.net [researchgate.net]
- 6. iosrjournals.org [iosrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Unravelling the Secrets of α-Pyrones from Aspergillus Fungi: A Comprehensive Review of Their Natural Sources, Biosynthesis, and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Cytotoxicity Assessment of Aszonapyrone A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aszonapyrone A, a fungal metabolite, has demonstrated notable cytotoxic effects, positioning it as a compound of interest for further investigation in oncology. This technical guide provides a consolidated overview of the initial cytotoxicity assessment of this compound. It includes available quantitative data on its bioactivity, detailed protocols for standard cytotoxicity assays, and a proposed mechanism of action centered on the inhibition of the NF-κB signaling pathway, leading to apoptosis. The information is presented to facilitate further research and development of this compound as a potential therapeutic agent.
Introduction
This compound is a diterpene lactone that has been isolated from fungi such as Neosartorya spinosa and has garnered attention for its biological activities.[1] Initial studies have focused on its potential as an inhibitor of critical cellular signaling pathways implicated in cancer progression. This document synthesizes the current understanding of this compound's cytotoxic properties, providing a foundation for more extensive preclinical evaluation.
Quantitative Cytotoxicity Data
The cytotoxic and inhibitory activities of this compound have been evaluated in a limited number of studies. The available data, primarily focusing on its effect on an ependymoma cell line and its inhibitory concentration against the NF-κB pathway, are summarized below. It is important to note that direct comparison between different activity metrics (e.g., IC50 vs. GI50) should be made with caution due to inherent differences in the assays and endpoints measured.
| Cell Line | Assay Type | Metric | Concentration | Citation |
| 6E8 (Ependymoma) | NF-κB Luciferase Reporter | IC50 | 5.3 µg/mL (11.6 µM) | [2] |
IC50 (Half-maximal inhibitory concentration) reflects the concentration of a substance required to inhibit a biological process by 50%.
At higher concentrations, this compound has been observed to reduce viable cell numbers, suggesting cytotoxic properties.[2]
Proposed Mechanism of Action: NF-κB Inhibition Leading to Apoptosis
Current evidence suggests that the cytotoxic activity of this compound is linked to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] The NF-κB pathway is a critical regulator of cell survival, inflammation, and immunity, and its dysregulation is a hallmark of many cancers.
In many cancer cells, the NF-κB pathway is constitutively active, leading to the transcription of anti-apoptotic genes such as Bcl-2. By inhibiting this pathway, this compound is proposed to decrease the expression of these survival proteins. This shifts the cellular balance towards apoptosis, leading to programmed cell death. The proposed mechanism involves the intrinsic apoptotic pathway, characterized by mitochondrial outer membrane permeabilization and the subsequent activation of a caspase cascade.
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of this compound-induced apoptosis via NF-κB inhibition.
Caption: Proposed mechanism of this compound-induced apoptosis.
Experimental Protocols
Standardized in vitro assays are essential for the initial assessment of a compound's cytotoxicity. The following are detailed protocols for the MTT and Neutral Red Uptake assays, which are widely used to determine cell viability and proliferation.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium
-
Test compound (this compound) and vehicle control (e.g., DMSO)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Neutral Red Uptake Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.
Materials:
-
Neutral Red solution (50 µg/mL in sterile water)
-
Cell culture medium
-
Test compound (this compound) and vehicle control
-
Desorb solution (e.g., 1% acetic acid in 50% ethanol)
-
96-well microtiter plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells as described in the MTT assay protocol.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described for the MTT assay.
-
Dye Incubation: After the treatment period, remove the medium and add 100 µL of pre-warmed medium containing Neutral Red to each well. Incubate for 2-3 hours at 37°C.
-
Dye Removal and Cell Washing: Remove the dye-containing medium and wash the cells with PBS.
-
Dye Extraction: Add 150 µL of the desorb solution to each well and shake for 10 minutes to extract the dye.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of viable cells compared to the control and determine the IC50 value.
Experimental Workflow Diagram
Caption: General workflow for in vitro cytotoxicity assessment.
Conclusion and Future Directions
The preliminary data on this compound indicate a promising cytotoxic profile, likely mediated through the inhibition of the pro-survival NF-κB pathway. However, the current body of evidence is limited. To fully elucidate the therapeutic potential of this compound, further research is warranted, including:
-
Broad-panel cytotoxicity screening: Evaluating the IC50 of this compound against a diverse range of cancer cell lines to identify sensitive cancer types.
-
Detailed mechanistic studies: Investigating the precise molecular interactions of this compound with components of the NF-κB and apoptotic pathways (e.g., IKK, Bcl-2 family proteins, caspases).
-
In vivo efficacy studies: Assessing the anti-tumor activity and safety profile of this compound in animal models.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogues of this compound to optimize its potency and selectivity.
This technical guide serves as a foundational resource for researchers embarking on the further preclinical development of this compound as a potential anti-cancer agent.
References
Methodological & Application
Application Notes and Protocols: Extraction of Aszonapyrone A from Fungal Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aszonapyrone A is a fungal secondary metabolite belonging to the α-pyrone class of compounds. First isolated from Aspergillus zonatus, it has demonstrated various biological activities, including antibacterial effects. This document provides a detailed protocol for the extraction and purification of this compound from fungal cultures, intended for researchers in natural product chemistry, mycology, and drug discovery.
Data Presentation: Quantitative Parameters for Extraction
The following table summarizes key quantitative parameters for the extraction of this compound, compiled from typical fungal metabolite extraction protocols. These values may require optimization depending on the fungal strain and culture conditions.
| Parameter | Value | Notes |
| Fungal Culture Volume | 1 L (liquid culture) or 100 g (solid culture mycelial mat) | Starting material for extraction. |
| Extraction Solvent | Ethyl Acetate | A commonly used solvent for extracting moderately polar secondary metabolites from fungal cultures.[1][2][3] |
| Solvent to Culture Ratio | 2:1 (v/v) for liquid culture; 3:1 (v/w) for solid culture | Ensures efficient extraction of the target compound. |
| Extraction Time | 24 hours per extraction cycle | Adequate time for solvent penetration and metabolite solubilization. |
| Number of Extractions | 3 cycles | Multiple extractions maximize the yield. |
| Purification Method | Silica Gel Column Chromatography | A standard technique for separating compounds based on polarity.[4][5][6] |
| Elution Solvents | Hexane-Ethyl Acetate Gradient | A gradient from non-polar to polar solvent allows for the separation of compounds with different polarities. |
| Expected Yield | Variable (mg/L of culture) | Highly dependent on the producing fungal strain and culture conditions. |
Experimental Protocols
This section details the step-by-step methodology for the extraction and purification of this compound from a fungal culture.
I. Fungal Culture and Harvest
-
Inoculation and Incubation: Inoculate a suitable liquid or solid sterile medium with a spore suspension or mycelial plugs of the this compound-producing fungal strain (e.g., Aspergillus sp.). Incubate the culture under optimal conditions (temperature, pH, agitation) for the production of the secondary metabolite, typically for 7-21 days.[7]
-
Harvesting:
-
Liquid Culture: Separate the mycelial biomass from the culture broth by filtration through cheesecloth or a suitable filter paper.
-
Solid Culture: Scrape the fungal mycelium from the surface of the solid medium.
-
II. Extraction of Crude Metabolites
-
Mycelial Extraction:
-
Dry the harvested mycelial biomass (e.g., lyophilization or air drying).
-
Grind the dried mycelium into a fine powder.
-
Suspend the powdered mycelium in ethyl acetate at a 3:1 solvent-to-mycelium ratio (v/w).
-
Agitate the suspension on a shaker at room temperature for 24 hours.
-
Filter the mixture to separate the solvent extract from the mycelial debris.
-
Repeat the extraction process two more times with fresh ethyl acetate.
-
Combine all the ethyl acetate extracts.
-
-
Culture Filtrate Extraction (for liquid cultures):
-
Perform a liquid-liquid extraction on the culture filtrate using an equal volume of ethyl acetate.
-
In a separatory funnel, mix the filtrate and ethyl acetate and shake vigorously.
-
Allow the layers to separate and collect the upper ethyl acetate layer.
-
Repeat the extraction two more times with fresh ethyl acetate.
-
Combine all the ethyl acetate extracts.
-
-
Concentration:
-
Concentrate the combined ethyl acetate extracts in vacuo using a rotary evaporator to obtain a crude extract.[2]
-
III. Purification by Silica Gel Column Chromatography
-
Column Preparation:
-
Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.
-
Equilibrate the column by running hexane through it until the packing is stable.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Adsorb the dissolved extract onto a small amount of silica gel, dry it, and carefully load it onto the top of the prepared column.
-
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate, and so on).
-
Collect fractions of the eluate.
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Pool the fractions that show a pure spot corresponding to the Rf value of this compound.
-
-
Final Concentration:
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and purification of this compound.
Proposed Biosynthetic Pathway Relationship for this compound
The biosynthesis of α-pyrones like this compound generally involves polyketide synthase (PKS) enzymes. While the specific pathway for this compound is not fully elucidated in the provided search results, a general pathway can be proposed based on related compounds like solanapyrones.[8]
Caption: A generalized biosynthetic pathway for α-pyrone compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Secondary metabolites from endophytic fungi: Production, methods of analysis, and diverse pharmaceutical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scirp.org [scirp.org]
- 5. journalijsra.com [journalijsra.com]
- 6. Ochraceopyronide, a Rare α-Pyrone-C-lyxofuranoside from a Soil-Derived Fungus Aspergillus ochraceopetaliformis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation, characterization and pharmacological investigations of secondary metabolites from Aspergillus ficuum via experimental and computational techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Type Pathway-Specific Regulator and Dynamic Genome Environments of a Solanapyrone Biosynthesis Gene Cluster in the Fungus Ascochyta rabiei - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Aszonapyrone A
Abstract
This application note details a robust and reproducible method for the purification of Aszonapyrone A, a diterpene lactone with potential biological activities, using preparative High-Performance Liquid Chromatography (HPLC). This compound has been isolated from fungal species such as Penicilliopsis zonata and Aspergillus chevalieri.[1] This protocol is designed for researchers in natural product chemistry, pharmacology, and drug development who require a high-purity compound for further studies. The method employs a reversed-phase C18 column with a methanol-water gradient, ensuring efficient separation from complex fungal extracts.
Introduction
This compound is a diterpene lactone that has garnered scientific interest due to its unique chemical structure and potential therapeutic applications. Obtaining highly purified this compound is crucial for accurate biological and pharmacological evaluation. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of natural products from complex mixtures, offering high resolution and purity.[2] This document provides a comprehensive protocol for the purification of this compound, from initial sample preparation of the fungal extract to the final analysis of the purified compound.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in Table 1. Understanding these properties is fundamental for the development of an effective purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₀O₅ | --INVALID-LINK-- |
| Molecular Weight | 456.6 g/mol | [1] |
| XLogP3 | 6.2 | [1] |
| IUPAC Name | [(2S,4aR,4bS,8R,8aS,10aR)-8-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)methyl]-1,1,4a,8a-tetramethyl-7-methylidene-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthren-2-yl] acetate | [1] |
Experimental Protocols
Fungal Culture and Extraction
The initial step involves the cultivation of a known this compound-producing fungal strain, such as Neosartorya spinosa, and subsequent extraction of the secondary metabolites.
Protocol:
-
Fungal Culture: Inoculate the fungal strain onto a suitable solid medium (e.g., rice medium) and incubate at 30°C for 21 days.[3]
-
Extraction: Following incubation, extract the culture twice with methanol overnight. Filter the methanol solution and concentrate it under reduced pressure to obtain a crude residue.[3]
-
Solvent Partitioning: Dissolve the residue in ethyl acetate (AcOEt) and a dilute acid solution (e.g., 2.8 mol/L HCl). Partition the mixture to separate the organic layer.[3]
-
Defatting: Dissolve the AcOEt extract in acetonitrile and wash twice with n-hexane to remove nonpolar lipids. Evaporate the acetonitrile to yield the crude extract for purification.[3]
Preparative HPLC Purification
This section details the step-by-step procedure for the purification of this compound using preparative HPLC. The workflow for this process is illustrated in the diagram below.
Protocol:
-
Sample Preparation:
-
Accurately weigh the crude extract containing this compound.
-
Dissolve the crude extract in a minimal amount of methanol. Sonication can be used to aid dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.[2]
-
-
Chromatographic Conditions:
-
The following conditions are a recommended starting point and may require optimization based on the specific crude extract and HPLC system.
-
| Parameter | Recommended Condition |
| Instrumentation | Preparative HPLC System with UV/Vis Detector and Fraction Collector |
| Column | C18, 5 µm, 250 x 10 mm (or similar preparative column) |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol |
| Gradient | 70% B to 100% B over 30 minutes, then hold at 100% B for 10 minutes |
| Flow Rate | 4.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 1-5 mL (depending on sample concentration and column capacity) |
| Column Temperature | 30°C |
-
Fraction Collection:
-
Monitor the chromatogram in real-time.
-
Collect fractions corresponding to the peak of interest for this compound using an automated fraction collector. It is advisable to collect narrow fractions across the peak to ensure high purity in the central fractions.[2]
-
Purity Analysis and Compound Confirmation
Protocol:
-
Analytical HPLC:
-
Analyze the collected fractions using an analytical HPLC system to determine the purity of each fraction.
-
| Parameter | Recommended Condition |
| Instrumentation | Analytical HPLC System with PDA or UV/Vis Detector |
| Column | C18, 5 µm, 250 x 4.6 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210-400 nm (PDA) or 254 nm (UV/Vis) |
| Injection Volume | 10 µL |
-
Compound Confirmation:
-
Pool the fractions with the highest purity (>95%).
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Confirm the identity and structure of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[3]
-
Logical Relationships in Method Development
The optimization of the HPLC purification method involves a series of logical steps to achieve the desired purity and yield.
Conclusion
The preparative HPLC method detailed in this application note provides a robust framework for the efficient purification of this compound from complex fungal extracts. The use of a reversed-phase C18 column with a methanol-water gradient allows for high-resolution separation and yields a product of high purity suitable for subsequent biological and pharmacological investigations. The provided analytical method can be used to ensure the quality and consistency of the purified compound.
References
Aszonapyrone A: Application Notes and Protocols for NF-κB Signaling Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Aszonapyrone A, a fungal metabolite, as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The protocols outlined below are designed to facilitate the investigation of this compound's effects on NF-κB activity and target gene expression.
Introduction
This compound is a compound isolated from the fungus Neosartorya spinosa that has been identified as a potent inhibitor of the NF-κB signaling pathway.[1][2][3] The NF-κB pathway is a crucial regulator of immune and inflammatory responses, cell proliferation, and apoptosis. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. This compound presents a valuable tool for researchers studying the intricacies of NF-κB signaling and for professionals in drug development exploring novel therapeutic agents targeting this pathway.
Recent research has highlighted this compound's inhibitory effects in a specific cellular context involving the ependymoma-causing fusion protein ZFTA-RELA, which leads to the hyperactivation of the NF-κB pathway.[1][2][3] These findings suggest that this compound could be a lead compound for the development of targeted therapies.
Quantitative Data Summary
The inhibitory activity of this compound on the NF-κB signaling pathway has been quantified in a doxycycline-inducible ZFTA-RELA-expressing NF-κB reporter cell line. The key findings are summarized in the tables below.
Table 1: Inhibitory Activity of this compound on NF-κB Responsive Luciferase Reporter Activity
| Compound | IC50 (µg/mL) | IC50 (µM) | Cell Line | Assay Type |
| This compound | 5.3 | 11.6 | 6E8 (doxycycline-inducible ZFTA-RELA-expressing NF-κB reporter) | Luciferase Reporter Assay |
Data sourced from Ishikawa, K., et al. (2024).[2][3]
Table 2: Effect of this compound on the Expression of Endogenous NF-κB Responsive Genes
| Target Gene | Effect of this compound | Cellular Context |
| CCND1 | Significant Inhibition | Doxycycline-induced ZFTA-RELA expressing cells |
| L1CAM | Significant Inhibition | Doxycycline-induced ZFTA-RELA expressing cells |
| ICAM1 | Significant Inhibition | Doxycycline-induced ZFTA-RELA expressing cells |
| TNF | Significant Inhibition | Doxycycline-induced ZFTA-RELA expressing cells |
This compound was shown to significantly inhibit the expression of these endogenous NF-κB responsive genes.[1][2][3] Quantitative percentage inhibition values at specific concentrations were not detailed in the primary literature and would require further experimental determination.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to studying this compound, the following diagrams have been generated.
Caption: Canonical NF-κB signaling pathway and the putative inhibitory point of this compound.
Caption: Experimental workflow for assessing this compound's effect on NF-κB signaling.
Experimental Protocols
The following protocols are adapted from standard molecular biology techniques and the methodologies reported in the primary literature on this compound.
Protocol 1: NF-κB Luciferase Reporter Assay
This protocol details the steps to measure the effect of this compound on NF-κB transcriptional activity using a luciferase reporter cell line.
Materials:
-
NF-κB luciferase reporter cell line (e.g., 6E8)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
This compound (dissolved in DMSO)
-
NF-κB activating agent (e.g., Doxycycline for inducible systems, or TNFα)
-
96-well white, clear-bottom tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Luciferase Assay Reagent (e.g., Promega Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture the NF-κB luciferase reporter cells to ~80% confluency.
-
Trypsinize and resuspend the cells in complete medium to a concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. A final concentration range of 0.1 µM to 50 µM is recommended. Include a vehicle control (DMSO).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Pre-incubate the cells with this compound for 1-2 hours.
-
-
NF-κB Activation:
-
Prepare the NF-κB activating agent at the desired concentration in cell culture medium.
-
Add the activating agent to the wells already containing this compound. For the 6E8 cell line, doxycycline is used to induce ZFTA-RELA expression and subsequent NF-κB activation.
-
Include a negative control (no activation) and a positive control (activation with vehicle).
-
Incubate the plate for an additional 6-24 hours, depending on the kinetics of the reporter system.
-
-
Luciferase Activity Measurement:
-
Equilibrate the plate and the Luciferase Assay Reagent to room temperature.
-
Remove the medium from the wells and gently wash once with 100 µL of PBS.
-
Lyse the cells according to the manufacturer's protocol for the luciferase assay system (typically by adding a lysis buffer and incubating for 15 minutes).
-
Add 100 µL of the Luciferase Assay Reagent to each well.
-
Immediately measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity of the treated samples to the positive control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for NF-κB Target Genes
This protocol is for measuring the effect of this compound on the mRNA expression levels of NF-κB target genes such as CCND1, L1CAM, ICAM1, and TNF.
Materials:
-
Cells treated as described in Protocol 1 (steps 1-3), but in larger format plates (e.g., 6-well plates).
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (CCND1, L1CAM, ICAM1, TNF) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction:
-
Following treatment with this compound and the NF-κB activating agent, wash the cells with PBS and lyse them.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit. Follow the manufacturer's protocol.
-
-
Quantitative PCR:
-
Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for a target gene, and the qPCR master mix.
-
Set up reactions for each target gene and the housekeeping gene for all samples. Include a no-template control.
-
Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the relative change in gene expression using the ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control).
-
The fold change in gene expression is calculated as 2^(-ΔΔCt).
-
Present the data as fold change relative to the activated control.
-
Conclusion
This compound is a promising inhibitor of the NF-κB signaling pathway. The protocols and data presented here provide a framework for researchers to investigate its mechanism of action and potential therapeutic applications. Further studies are warranted to elucidate the precise molecular target of this compound within the NF-κB cascade and to evaluate its efficacy in a broader range of disease models.
References
- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 2. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 3. This compound Isolated from Neosartorya spinosa IFM 47025 Inhibits the NF-κB Signaling Pathway Activated by Expression of the Ependymoma-Causing Fusion Protein ZFTA-RELA [scirp.org]
Application Notes and Protocols: Aszonapyrone A as a Chemical Probe for NF-κB Signaling Pathway Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aszonapyrone A is a natural product that has been identified as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] The NF-κB pathway is a critical regulator of cellular processes such as inflammation, immunity, cell proliferation, and apoptosis.[2] Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancer. This compound's ability to modulate this pathway makes it a valuable tool for researchers studying NF-κB-dependent processes and for those in the early stages of drug discovery.
While the direct enzymatic target of this compound within the NF-κB cascade has not yet been definitively identified in the available scientific literature, its inhibitory effect on the overall pathway has been quantified. This document provides an overview of this compound's activity, a generalized protocol for assessing its impact on the NF-κB pathway, and a discussion of its potential application as a chemical probe.
Quantitative Data
The inhibitory activity of this compound on the NF-κB signaling pathway has been determined in a cell-based reporter assay. The half-maximal inhibitory concentration (IC50) provides a measure of its potency.
| Compound | Assay Type | Cell Line | IC50 | Reference |
| This compound | NF-κB responsive luciferase reporter assay | 6E8 (Doxycycline-inducible ZFTA-RELA-expressing NF-κB reporter cell line) | 5.3 µg/mL (11.6 µM) | [1] |
Experimental Protocols
Given that the direct enzyme target of this compound is currently unknown, a specific enzyme inhibition assay protocol cannot be provided. However, researchers can utilize cell-based assays to investigate its effects on the NF-κB signaling pathway. The following is a general protocol for an NF-κB luciferase reporter assay, which is a common method to screen for inhibitors of this pathway.
Protocol: NF-κB Luciferase Reporter Assay
Objective: To determine the inhibitory effect of this compound on NF-κB activation.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Lipofectamine 2000 (or other transfection reagent)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Tumor Necrosis Factor-alpha (TNF-α) or other NF-κB activator
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Methodology:
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using Lipofectamine 2000 according to the manufacturer's instructions.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations.
-
Remove the transfection medium from the cells and replace it with the medium containing different concentrations of this compound.
-
Include a vehicle control (DMSO) and a positive control (a known NF-κB inhibitor).
-
Pre-incubate the cells with the compound for 1-2 hours.
-
-
NF-κB Activation:
-
Stimulate the cells with TNF-α (typically 10 ng/mL) to activate the NF-κB pathway.
-
Include an unstimulated control group.
-
Incubate for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.
-
Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the stimulated control.
-
Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Diagram 1: The NF-κB Signaling Pathway
Caption: A simplified diagram of the canonical NF-κB signaling pathway.
Diagram 2: Experimental Workflow for Assessing NF-κB Inhibition
Caption: Workflow for NF-κB luciferase reporter assay.
Discussion and Future Directions
This compound serves as a valuable chemical probe for investigating the downstream consequences of NF-κB pathway inhibition. Its defined IC50 allows for dose-dependent studies to explore the role of this pathway in various cellular contexts.
The primary limitation in fully utilizing this compound as a chemical probe is the lack of a confirmed direct enzymatic target. Future research should focus on target identification studies to elucidate its precise mechanism of action. Techniques such as affinity chromatography, chemical proteomics, and computational docking studies could be employed to identify the direct binding partner(s) of this compound within the NF-κB signaling cascade. Key potential targets upstream of NF-κB activation include enzymes like IκB kinase (IKK) and TGF-β-activated kinase 1 (TAK1).
Once a direct target is identified, more specific and robust enzyme inhibition assays can be developed. This will enable a more precise characterization of this compound's inhibitory mechanism, including the determination of its binding kinetics and mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information will significantly enhance its utility as a chemical probe for studying the specific functions of its target enzyme and for the development of more potent and selective inhibitors.
References
Application Notes and Protocols for Aszonapyrone A Anticancer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for investigating the anticancer properties of Aszonapyrone A, a fungal metabolite known to exhibit inhibitory effects on cancer cell signaling. The following sections detail the background, key experimental protocols, and data presentation guidelines for a thorough preclinical evaluation.
Introduction
This compound is a secondary metabolite isolated from the fungus Neosartorya spinosa. Recent studies have highlighted its potential as an anticancer agent, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] The NF-κB pathway is a critical regulator of cellular processes such as inflammation, cell proliferation, and apoptosis, and its aberrant activation is a hallmark of many cancers.[2][3] this compound has been shown to inhibit NF-κB-responsive gene expression in ependymoma cells, suggesting its therapeutic potential.[1]
This document outlines a series of standard experimental designs to further characterize the anticancer effects of this compound, including its cytotoxicity, effects on apoptosis, and cell cycle progression, along with its impact on key cancer-related signaling pathways.
Quantitative Data Summary
Effective data presentation is crucial for comparing the potency and efficacy of this compound across different cancer cell lines and experimental conditions. All quantitative results should be summarized in clear, concise tables.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Assay Method | Incubation Time (hrs) | IC₅₀ (µM) | Reference |
| 6E8 (ZFTA-RELA expressing) | Ependymoma | Luciferase Reporter | 24 | 11.6 | [1] |
| User-defined cell line 1 | e.g., Breast Cancer | MTT Assay | 48 | TBD | N/A |
| User-defined cell line 2 | e.g., Lung Cancer | MTT Assay | 48 | TBD | N/A |
| User-defined cell line 3 | e.g., Prostate Cancer | MTT Assay | 72 | TBD | N/A |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. TBD: To be determined by experimentation.
Table 2: Effect of this compound on Apoptosis and Cell Cycle
| Cell Line | Concentration (µM) | Apoptosis (% Annexin V+ cells) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| User-defined | Control (DMSO) | TBD | TBD | TBD | TBD |
| IC₅₀/2 | TBD | TBD | TBD | TBD | |
| IC₅₀ | TBD | TBD | TBD | TBD | |
| 2 x IC₅₀ | TBD | TBD | TBD | TBD |
Experimental Protocols
Detailed and reproducible protocols are essential for robust scientific investigation. The following are standard protocols for assessing the anticancer activity of a compound like this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of living cells results in the formation of purple formazan crystals.[4][5]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solvent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value using non-linear regression analysis.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[1][6]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations (e.g., IC₅₀/2, IC₅₀, 2 x IC₅₀) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold 1X PBS and once with 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂).[1]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI staining solution.[1]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[1][7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.[1] Healthy cells will be Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.[1][8]
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine the distribution of the cell population in the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.
Protocol:
-
Cell Treatment: Treat cells as described in the apoptosis protocol (Section 3.2).
-
Cell Harvesting: Collect all cells and wash with PBS.
-
Fixation: Resuspend the cell pellet (1x10⁶ cells) in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.[9]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 0.5 mL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[9][10]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle.
Western Blot Analysis of Signaling Proteins
Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of this compound on the expression and phosphorylation status of key proteins in signaling pathways like NF-κB and PI3K/Akt.
Protocol:
-
Protein Extraction: Treat cells with this compound, wash with cold PBS, and lyse the cells in 1X SDS sample buffer or RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody against the target protein (e.g., p-p65, p65, p-Akt, Akt, β-actin) overnight at 4°C with gentle shaking.[11]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Visualizations: Workflows and Signaling Pathways
Diagrams are provided to visualize the experimental workflow and the key signaling pathways relevant to the anticancer study of this compound.
Caption: General experimental workflow for this compound anticancer evaluation.
Caption: this compound inhibits the canonical NF-κB signaling pathway.
Caption: Overview of the pro-survival PI3K/Akt signaling pathway in cancer.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. NF-κB - Wikipedia [en.wikipedia.org]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. scispace.com [scispace.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
- 10. igbmc.fr [igbmc.fr]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Note: High-Sensitivity LC-MS/MS Method for the Detection of Aszonapyrone A in Fungal Extracts
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of Aszonapyrone A in fungal extracts. This compound, a meroditerpene secondary metabolite produced by various Aspergillus species, has garnered interest for its diverse biological activities.[1] The described protocol provides a comprehensive workflow, including sample preparation from fungal mycelia, optimized chromatographic separation, and precise mass spectrometric detection using Multiple Reaction Monitoring (MRM). This method is intended for researchers, scientists, and drug development professionals engaged in natural product discovery, fungal metabolomics, and preclinical research.
Introduction
This compound is a fungal metabolite with the molecular formula C₂₈H₄₀O₅ and a molecular weight of 456.6 g/mol .[2] First isolated from Aspergillus zonatus, it has since been identified in other species such as Neosartorya spinosa.[3][4] The compound exhibits a range of biological activities, including anticancer, antibacterial, and antimalarial properties, making it a molecule of significant interest for drug discovery.[1]
A sensitive and selective analytical method is crucial for the accurate quantification of this compound in complex biological matrices like fungal extracts. LC-MS/MS offers superior sensitivity and specificity compared to other analytical techniques, enabling reliable detection and quantification at low concentrations. This application note provides a detailed protocol for the extraction and subsequent LC-MS/MS analysis of this compound.
Experimental Workflow
Materials and Methods
Reagents and Materials
-
This compound analytical standard (CAS No: 83103-08-6)[1][3]
-
Ethyl acetate (HPLC grade)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
0.22 µm syringe filters (PTFE or similar)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Experimental Protocols
Fungal Culture and Extraction
-
Cultivation: Cultivate the desired fungal strain (e.g., Aspergillus zonatus) on a suitable solid or in a liquid medium to promote the production of secondary metabolites.
-
Harvesting: After an appropriate incubation period, harvest the fungal mycelia by filtration.
-
Extraction:
-
Homogenize the harvested mycelia.
-
Extract the homogenized mycelia with ethyl acetate (e.g., 3 x 50 mL) with vigorous shaking or sonication.
-
Pool the ethyl acetate extracts.
-
-
Drying and Reconstitution:
-
Dry the pooled extract over anhydrous sodium sulfate and filter.
-
Evaporate the solvent to dryness under reduced pressure.
-
Reconstitute the dried extract in a known volume of methanol/water (1:1, v/v) for LC-MS/MS analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.
-
LC-MS/MS Analysis
The following are recommended starting conditions and should be optimized for the specific instrumentation used.
Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions for this compound
The following Multiple Reaction Monitoring (MRM) transitions are proposed based on the structure of this compound and require experimental optimization for collision energy (CE) and cone voltage (CV).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 457.28 | 397.26 | 0.1 | Optimize | Optimize |
| This compound | 457.28 | 135.08 | 0.1 | Optimize | Optimize |
Predicted Fragmentation Pathway
Data Presentation
Quantitative data should be presented in a clear and concise tabular format. Standard curves should be prepared using a certified reference standard of this compound.
Table 1: Example Calibration Curve Data
| Concentration (ng/mL) | Peak Area |
| 1 | 1500 |
| 5 | 7800 |
| 10 | 16000 |
| 50 | 82000 |
| 100 | 165000 |
| 500 | 830000 |
Table 2: Example Quantification Data in Fungal Extracts
| Sample ID | Peak Area | Calculated Concentration (ng/mL) |
| Extract 1 | 45000 | 27.5 |
| Extract 2 | 62000 | 37.8 |
| Extract 3 | 18000 | 11.0 |
Conclusion
The described LC-MS/MS method provides a sensitive and selective approach for the quantification of this compound in fungal extracts. The detailed protocol for sample preparation and the optimized instrumental parameters will enable researchers to accurately determine the concentration of this bioactive fungal metabolite. The method is suitable for applications in natural product chemistry, fungal biotechnology, and drug discovery. The proposed MRM transitions provide a strong starting point for method development and should be empirically optimized for the specific instrumentation used to achieve the highest sensitivity and robustness.
References
Troubleshooting & Optimization
Improving yield of Aszonapyrone A from Neosartorya spinosa culture.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Aszonapyrone A from Neosartorya spinosa cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a secondary metabolite produced by the fungus Neosartorya spinosa. It belongs to the pyrone class of compounds and has garnered interest in the scientific community for its potential biological activities. Research is ongoing to fully elucidate its therapeutic potential.
Q2: What is Neosartorya spinosa?
A2: Neosartorya spinosa is the teleomorph (sexual reproductive stage) of the fungus Aspergillus spinosus. It is a filamentous fungus that has been identified as a producer of various secondary metabolites, including this compound.
Q3: What are the general steps involved in producing and isolating this compound?
A3: The general workflow involves:
-
Culturing Neosartorya spinosa : Growing the fungus on a suitable solid or in a liquid medium.
-
Fermentation : Incubating the culture under controlled conditions to allow for the production of this compound.
-
Extraction : Using solvents to extract the compound from the fungal biomass and/or the culture medium.
-
Purification : Employing chromatographic techniques to isolate this compound from the crude extract.
-
Analysis : Using analytical methods like HPLC and NMR to confirm the identity and purity of the compound.
Troubleshooting Guide
Low or No Yield of this compound
Problem: After following the standard protocol, the yield of this compound is significantly lower than expected or undetectable.
Possible Causes and Solutions:
-
Suboptimal Culture Medium: The composition of the culture medium is critical for secondary metabolite production.
-
Troubleshooting:
-
Carbon Source: Experiment with different carbon sources. While solid rice medium is a known substrate, other grains or the addition of specific sugars like glucose or sucrose could enhance production.
-
Nitrogen Source: The type and concentration of the nitrogen source can influence secondary metabolism. Try supplementing the medium with organic nitrogen sources like peptone or yeast extract, or inorganic sources like ammonium sulfate or sodium nitrate.
-
Trace Elements: Ensure the medium contains essential trace elements that may be cofactors for biosynthetic enzymes.
-
-
-
Incorrect Fermentation Parameters: Temperature, pH, and aeration play a crucial role in fungal growth and metabolite production.
-
Troubleshooting:
-
Temperature: The optimal temperature for growth may not be the optimal temperature for this compound production. While a known protocol uses 30°C, it is advisable to test a range of temperatures (e.g., 25°C, 28°C, 32°C).
-
pH: The pH of the medium can significantly impact enzyme activity and nutrient uptake. Buffer the medium and test a range of initial pH values (e.g., 5.0, 6.0, 7.0).
-
Aeration (for liquid cultures): For submerged fermentation, the level of dissolved oxygen is critical. Vary the agitation speed and consider using baffled flasks to improve aeration.
-
-
-
Inefficient Extraction and Purification: The target compound may be lost during the downstream processing.
-
Troubleshooting:
-
Solvent Choice: Ensure the polarity of the extraction solvent is appropriate for this compound. Ethyl acetate is commonly used.
-
Extraction Time: Optimize the duration of the extraction to ensure complete recovery of the compound.
-
Purification Steps: Minimize the number of purification steps to reduce sample loss. Ensure the chosen chromatographic conditions (e.g., column type, mobile phase) are optimized for this compound.
-
-
Inconsistent Yields Between Batches
Problem: There is significant variability in the yield of this compound from one fermentation batch to another.
Possible Causes and Solutions:
-
Inoculum Variability: The age and quality of the fungal inoculum can affect the fermentation outcome.
-
Troubleshooting:
-
Standardize the inoculum preparation. Use spores from a culture of a specific age and concentration.
-
Ensure the inoculum is evenly distributed throughout the fermentation medium.
-
-
-
Lack of Control over Fermentation Parameters: Minor variations in temperature, pH, or medium composition can lead to inconsistent results.
-
Troubleshooting:
-
Carefully monitor and control all fermentation parameters.
-
Use calibrated equipment for all measurements.
-
Prepare culture media from the same batches of reagents whenever possible.
-
-
Data Presentation
Table 1: Hypothetical Influence of Carbon Source on this compound Yield
| Carbon Source (in solid rice medium) | This compound Yield (mg/L) | Biomass (g/L) |
| Rice (Control) | 15 | 25 |
| Rice + 1% Glucose | 22 | 30 |
| Rice + 1% Sucrose | 18 | 28 |
| Rice + 1% Maltose | 16 | 26 |
Note: This table presents hypothetical data for illustrative purposes, based on general principles of fungal secondary metabolism.
Table 2: Hypothetical Effect of Temperature and pH on this compound Production
| Temperature (°C) | Initial pH | This compound Yield (mg/L) |
| 25 | 5.0 | 12 |
| 25 | 6.0 | 18 |
| 25 | 7.0 | 15 |
| 30 | 5.0 | 20 |
| 30 | 6.0 | 25 |
| 30 | 7.0 | 22 |
| 35 | 5.0 | 10 |
| 35 | 6.0 | 14 |
| 35 | 7.0 | 11 |
Note: This table presents hypothetical data for illustrative purposes, based on general principles of fungal secondary metabolism.
Experimental Protocols
Protocol 1: Solid-State Fermentation of Neosartorya spinosa
-
Medium Preparation:
-
Weigh 100g of rice into a 500 mL Erlenmeyer flask.
-
Add 100 mL of distilled water.
-
Let the rice soak for 1 hour.
-
Autoclave the flask at 121°C for 20 minutes.
-
-
Inoculation:
-
Prepare a spore suspension of Neosartorya spinosa from a 7-10 day old culture on Potato Dextrose Agar (PDA).
-
Inoculate the sterile rice medium with 1 mL of the spore suspension (approximately 1 x 10^6 spores/mL).
-
-
Incubation:
-
Incubate the flask at 30°C for 21 days in a static incubator.
-
Protocol 2: Extraction and Partial Purification of this compound
-
Extraction:
-
After incubation, add 300 mL of ethyl acetate to the flask containing the fungal culture.
-
Shake the flask at 150 rpm for 24 hours at room temperature.
-
Filter the mixture through cheesecloth to separate the mycelia and rice from the ethyl acetate extract.
-
Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent Partitioning:
-
Dissolve the crude extract in a mixture of methanol and water (9:1 v/v).
-
Perform liquid-liquid extraction against an equal volume of n-hexane to remove nonpolar impurities. Repeat this step twice.
-
Collect the methanol/water phase and evaporate the methanol.
-
Extract the remaining aqueous phase with ethyl acetate.
-
-
Silica Gel Chromatography:
-
Concentrate the ethyl acetate phase and load it onto a silica gel column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the fractions containing the compound of interest and concentrate them.
-
-
Further Purification:
-
For higher purity, subject the enriched fraction to further chromatographic steps, such as preparative HPLC.
-
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting logic for low this compound yield.
Caption: A putative biosynthetic pathway for this compound.
Technical Support Center: Total Synthesis of Aszonapyrone A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the total synthesis of Aszonapyrone A and related pyrone diterpenes. The content is based on published synthetic routes and addresses common experimental issues.
Troubleshooting Guides & FAQs
This section is formatted in a question-and-answer style to directly address specific problems that may arise during the synthesis of this compound.
Part 1: Stereoselective Construction of the Decalin Core
Question 1: My thermal intramolecular Diels-Alder (IMDA) reaction to form the decalin core is resulting in low yields and poor stereoselectivity. What can I do to improve this?
Answer: This is a well-documented challenge in the synthesis of this compound and its congeners. Thermal cyclization of the triene precursor often leads to a mixture of diastereomers with low yields. Here are several strategies to overcome this issue:
-
Enzymatic Cyclization: Oikawa and Ichihara have demonstrated a highly effective enzymatic Diels-Alder reaction using a cell-free extract from Alternaria solani.[1][2][3] This method provides excellent exo-selectivity and high enantioselectivity, which is difficult to achieve through chemical means alone.[4] The enzyme, solanapyrone synthase, catalyzes both the oxidation of the prosolanapyrone precursor and the subsequent [4+2] cycloaddition.[2]
-
Organocatalytic Intramolecular Diels-Alder Reaction: The MacMillan group developed an enantioselective organocatalytic IMDA reaction using an imidazolidinone catalyst.[5][6][7] This approach utilizes iminium catalysis to activate the dienophile, leading to high yields and excellent enantioselectivity for the formation of the decalin ring system.[5][7]
-
Domino Michael Reaction Strategy: As an alternative to the Diels-Alder reaction, Hagiwara and colleagues have reported a domino Michael reaction to construct the decalin core.[8][9][10] This approach involves the reaction of a kinetic enolate of an optically pure acetylcyclohexene with methyl crotonate to furnish the decalone precursor.[8][9]
Question 2: How can I improve the enantioselectivity of the decalin core formation?
Answer: Achieving high enantioselectivity is crucial. As mentioned above, both enzymatic and organocatalytic methods are superior to the thermal reaction for controlling stereochemistry.
-
The enzymatic approach with solanapyrone synthase has been shown to produce (-)-Solanapyrone A with high optical purity.[4]
-
The organocatalytic method developed by MacMillan provides the cycloadduct in high enantiomeric excess (ee).[5][7]
Below is a comparison of the outcomes for different methods:
| Method | Key Reagent/Catalyst | Diastereoselectivity | Enantioselectivity (ee) | Reference |
| Thermal Intramolecular Diels-Alder | Heat | Low (mixture) | Racemic | |
| Enzymatic Diels-Alder | Solanapyrone Synthase | High (exo) | >98% | [4] |
| Organocatalytic Diels-Alder | Imidazolidinone Catalyst | High (endo) | ~90% | [5] |
| Domino Michael Reaction | Chiral Starting Material | High | High | [8][9] |
Part 2: Formation of the α-Pyrone Moiety
Question 3: I am having difficulty with the construction of the α-pyrone ring. What are some reliable methods?
Answer: The formation of the α-pyrone ring is another critical step. A common and effective method involves the condensation of a β-keto ester or a related equivalent with an appropriate carbonyl compound, followed by cyclization.
-
Condensation with a Methyl Acetoacetate Equivalent: In the synthesis of Solanapyrone E, a methyl acetoacetate equivalent was condensed with the decalone core, followed by cyclization to install the pyrone moiety.[9]
-
Pummerer-Related Reactions for Functionalization: To introduce substituents on the pyrone ring, such as the formyl or hydroxymethyl groups found in Solanapyrones D and E, Pummerer-type reactions can be employed after the initial pyrone formation.[8]
Question 4: Are there alternative strategies for α-pyrone synthesis if the condensation approach is not working well for my substrate?
Answer: Yes, several other methods for α-pyrone synthesis have been developed, although they may require modification for the specific context of this compound. These include:
-
From α,β-Unsaturated Aldehydes: Methods exist for the synthesis of α-pyrones from α,β-unsaturated aldehydes, which could be adapted.
-
In Vitro Reconstitution of Biosynthetic Pathways: Research on the biosynthesis of pyrone-containing natural products has led to the in vitro reconstitution of α-pyrone ring formation using enzymes like ketosynthases.[11][12] While this is a more advanced technique, it offers a potential biosynthetic route.
Experimental Protocols
Protocol 1: Organocatalytic Intramolecular Diels-Alder Reaction (MacMillan et al.)
This protocol is adapted from the asymmetric synthesis of Solanapyrone D.[5][7]
-
Materials:
-
Tethered diene-enal substrate
-
Imidazolidinone catalyst (e.g., (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one)
-
Trifluoroacetic acid (TFA)
-
Solvent (e.g., CH2Cl2/H2O mixture)
-
-
Procedure:
-
To a solution of the diene-enal substrate in the chosen solvent system, add the imidazolidinone catalyst (typically 20 mol%).
-
Add trifluoroacetic acid as a co-catalyst.
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the resulting cycloadduct by flash column chromatography.
-
Protocol 2: α-Pyrone Formation via Condensation (Adapted from Hagiwara et al.)
This protocol is based on the synthesis of the solanapyrone core.[8][10]
-
Materials:
-
Decalin-based ketone
-
Methyl acetoacetate or a suitable equivalent
-
Base (e.g., sodium hydride or lithium diisopropylamide)
-
Anhydrous solvent (e.g., THF)
-
-
Procedure:
-
To a solution of the methyl acetoacetate equivalent in anhydrous THF at an appropriate temperature (e.g., 0 °C or -78 °C), add the base to generate the enolate.
-
Slowly add a solution of the decalin-based ketone to the enolate solution.
-
Allow the reaction to warm to room temperature and stir until the condensation is complete (monitor by TLC).
-
Quench the reaction with a proton source (e.g., saturated aqueous NH4Cl).
-
Extract the product with an organic solvent and dry over an anhydrous salt (e.g., Na2SO4).
-
Purify the β-hydroxy keto-ester intermediate by column chromatography.
-
Induce cyclization to the α-pyrone by treating the intermediate with an acid or base catalyst, sometimes with heating.
-
Purify the final α-pyrone product by column chromatography or recrystallization.
-
Visualizations
Caption: Key challenging steps in the total synthesis of this compound.
Caption: Troubleshooting flowchart for the intramolecular Diels-Alder reaction.
References
- 1. Enzymatic activity catalysing exo-selective Diels–Alder reaction in solanapyrone biosynthesis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Enzymatic activity and partial purification of solanapyrone synthase: first enzyme catalyzing Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic activity catalysing exo-selective Diels–Alder reaction in solanapyrone biosynthesis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective organocatalytic intramolecular Diels-Alder reactions. The asymmetric synthesis of solanapyrone D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. First total syntheses of the phytotoxins solanapyrones D and E via the domino Michael protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The first total synthesis of (-)-solanapyrone E based on domino Michael strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In vitro reconstitution of α-pyrone ring formation in myxopyronin biosynthesis - Chemical Science (RSC Publishing) DOI:10.1039/C5SC01013F [pubs.rsc.org]
- 12. Biosynthesis of α-pyrones - PMC [pmc.ncbi.nlm.nih.gov]
How to overcome solubility issues with Aszonapyrone A.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility challenges with Aszonapyrone A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a meroditerpene natural product first isolated from Aspergillus zonatus.[1][2] It has demonstrated a range of biological activities, including antibacterial, antifungal, anticancer, and antiparasitic properties.[3][4] Like many complex natural products, this compound is a lipophilic molecule, as indicated by a high computed XLogP3 value of 6.2.[5] This high lipophilicity suggests that it is likely to have poor solubility in aqueous solutions, which can pose a significant challenge for in vitro assays, formulation development, and achieving adequate bioavailability in preclinical and clinical studies. One study noted that during its isolation, this compound was found to be insoluble in methanol.[6]
Q2: What are the initial steps to assess the solubility of a new batch of this compound?
The first step is to perform a preliminary solubility screening in a range of common laboratory solvents. This will help establish a baseline understanding of its solubility characteristics. It is recommended to test solubility in both aqueous and organic solvents.
Troubleshooting Guides
Issue 1: this compound is not dissolving in my aqueous buffer for in vitro assays.
Poor aqueous solubility is a common issue for lipophilic compounds like this compound. Here are several strategies to address this, ranging from simple to more complex formulation approaches.
Recommended Strategies:
-
Co-solvents: The use of water-miscible organic solvents, known as co-solvents, is a straightforward and effective method to increase the solubility of nonpolar drugs.[7][8][9]
-
Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[10]
-
pH Adjustment: Although this compound does not have strongly acidic or basic functional groups, the phenolic hydroxyl group on the pyrone ring has a pKa that might allow for increased solubility in slightly basic conditions due to ionization.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[11][12]
Comparison of Solubility Enhancement Techniques for Aqueous Solutions
| Technique | Principle of Operation | Advantages | Disadvantages |
| Co-solvents | Reduces the polarity of the aqueous solvent system, allowing for better solvation of lipophilic molecules.[7] | Simple, rapid, and effective for many nonpolar compounds.[8] | High concentrations of organic solvents can be toxic to cells in culture and may affect protein function. |
| Surfactants | Form micelles that encapsulate the hydrophobic drug, presenting a hydrophilic exterior to the aqueous environment.[10] | Effective at low concentrations; a wide variety of surfactants are available. | Can interfere with certain biological assays; potential for cell toxicity depending on the surfactant and concentration. |
| pH Adjustment | Ionization of a functional group can significantly increase aqueous solubility. | Simple to implement if the compound has an ionizable group in the desired pH range. | May not be suitable for all assays if a specific pH is required; potential for chemical degradation at extreme pH values. |
| Cyclodextrins | Forms a host-guest inclusion complex, with the lipophilic drug inside the hydrophobic cavity of the cyclodextrin.[12] | Generally low toxicity; can improve stability as well as solubility.[12] | Can be expensive; the interaction is specific to the drug and cyclodextrin type; may alter the effective concentration of the drug available to interact with its target. |
Issue 2: I need to prepare a stock solution of this compound for long-term storage.
For long-term storage, it is crucial to dissolve this compound in a solvent in which it is highly soluble and stable.
Recommended Solvents for Stock Solutions:
-
Dimethyl Sulfoxide (DMSO): DMSO is a highly polar aprotic solvent that is an excellent choice for dissolving a wide range of organic molecules. It is a common solvent for preparing high-concentration stock solutions of compounds for biological screening.
-
Ethanol: While potentially a less effective solvent than DMSO for highly lipophilic compounds, it can be a suitable alternative, particularly if DMSO is incompatible with downstream applications.
-
N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is another polar aprotic solvent that can be used to dissolve this compound.
Once a high-concentration stock solution is prepared, it can be aliquoted and stored at -20°C or -80°C to minimize degradation. When needed, the stock solution can be diluted into the appropriate aqueous buffer for experiments. It is important to ensure that the final concentration of the organic solvent in the assay medium is low (typically <1%, and often <0.1%) to avoid solvent-induced artifacts.
Experimental Protocols
Protocol 1: Preliminary Solubility Screening
Objective: To determine the approximate solubility of this compound in various solvents.
Materials:
-
This compound (solid)
-
A selection of solvents:
-
Aqueous: Deionized water, Phosphate Buffered Saline (PBS) pH 7.4
-
Organic: DMSO, Ethanol, Methanol, Acetonitrile, Acetone
-
-
Vials or microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Methodology:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into several separate vials.
-
To each vial, add a small, precise volume of a different solvent (e.g., 100 µL). This would represent a starting concentration of 10 mg/mL.
-
Vortex the vials vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution. If the compound has dissolved, it is soluble at that concentration.
-
If not fully dissolved, add an additional known volume of solvent and repeat the vortexing and observation. Continue this process until the compound dissolves or a practical lower limit of concentration is reached.
-
For any sample that appears to have dissolved, centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet any undissolved micro-particulates.
-
Carefully observe the supernatant. A clear supernatant indicates complete dissolution.
Protocol 2: Solubility Enhancement using Co-solvents
Objective: To prepare a working solution of this compound in an aqueous buffer using a co-solvent.
Materials:
-
High-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Aqueous buffer (e.g., PBS pH 7.4).
Methodology:
-
Determine the final desired concentration of this compound and the maximum allowable concentration of DMSO in your experiment (e.g., 10 µM this compound with a final DMSO concentration of ≤ 0.1%).
-
Perform a serial dilution of the DMSO stock solution into the aqueous buffer.
-
For example, to achieve a 10 µM solution with 0.1% DMSO from a 10 mM stock:
-
First, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock.
-
Then, add 1 µL of the 1 mM intermediate stock to 99 µL of the aqueous buffer.
-
-
Vortex gently to mix.
-
Visually inspect for any precipitation. If precipitation occurs, the concentration of this compound is too high for that percentage of co-solvent. The experiment may need to be repeated with a higher co-solvent percentage if tolerated by the assay, or a lower final concentration of this compound.
Visualizations
Caption: Experimental workflow for addressing this compound solubility issues.
Caption: Logical pathways for enhancing the aqueous solubility of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound|CAS 83103-08-6|DC Chemicals [dcchemicals.com]
- 3. Buy this compound [smolecule.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | C28H40O5 | CID 102583559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scirp.org [scirp.org]
- 7. ijmsdr.org [ijmsdr.org]
- 8. ijpbr.in [ijpbr.in]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. brieflands.com [brieflands.com]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
Minimizing batch-to-batch variability in Aszonapyrone A production.
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the production of Aszonapyrone A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is batch-to-batch variability a concern?
This compound is a fungal secondary metabolite, a class of natural products known for their diverse and potent biological activities.[1][2] Batch-to-batch variability refers to the differences in yield and purity of this compound between different production runs.[3][4] This inconsistency is a significant challenge in research and drug development as it can affect experimental reproducibility, complicate scale-up, and impact the reliability of bioactivity screening results.[3][5]
Q2: What are the primary sources of batch-to-batch variability in fungal fermentations?
Variability in the production of secondary metabolites like this compound can stem from several factors:
-
Inoculum Quality: Variations in the age, viability, and genetic stability of the fungal inoculum can lead to inconsistent fermentation performance.[4]
-
Media Composition: Minor differences in the quality and concentration of raw materials, such as carbon and nitrogen sources, can significantly impact metabolic pathways and final product yield.[2][6]
-
Fermentation Conditions: Inconsistent control of critical process parameters like pH, temperature, agitation, and aeration can alter fungal growth and metabolite production.[2][7]
-
Genetic Instability: Fungi can undergo genetic changes during repeated sub-culturing, potentially leading to a decline in the production of the desired metabolite.
Q3: What is the general biosynthetic pathway for polyketide-derived metabolites like this compound?
This compound is a polyketide, meaning its carbon skeleton is assembled by a Polyketide Synthase (PKS) enzyme from simple acyl-CoA precursors. The initial polyketide chain then undergoes a series of modifications by tailoring enzymes—such as P450 monooxygenases, methyltransferases, and cyclases—to form the final complex structure.[8][9][10] Understanding this pathway is crucial for troubleshooting, as issues can arise at any enzymatic step.
Caption: Hypothetical biosynthetic pathway for this compound.
Troubleshooting Guide
Problem: Consistently low or no yield of this compound.
| Question | Possible Cause & Suggested Solution |
| Is the fungal strain viable and productive? | Cause: The producing strain (e.g., Aspergillus sp.) may have lost its productivity due to genetic drift from excessive sub-culturing or improper storage. Solution: Always use a fresh culture from a cryopreserved master stock. Periodically re-validate the productivity of your working cell bank. |
| Is the fermentation medium correctly formulated? | Cause: An error in media preparation, such as an incorrect component concentration or poor-quality raw material, can inhibit biosynthesis. Secondary metabolite production is highly sensitive to the balance of nutrients.[2][6] Solution: Double-check all calculations and measurements. Use high-purity, certified components. Prepare fresh media for each experiment and verify the final pH before inoculation. |
| Are the analytical methods sensitive and accurate? | Cause: The product may be present, but your analytical method (e.g., HPLC, LC-MS) may not be sensitive enough to detect it, or the extraction protocol may be inefficient.[11][12] Solution: Validate your analytical method using a purified standard of this compound. Optimize your extraction protocol to ensure maximum recovery from the culture broth and mycelia. |
Problem: High batch-to-batch variability in this compound yield.
| Question | Possible Cause & Suggested Solution |
| Is the inoculum preparation consistent? | Cause: Variations in spore concentration, age of the seed culture, or the volume of inoculum can lead to different growth kinetics and final titers.[4][13] Solution: Standardize the inoculum preparation protocol. Use a hemocytometer or spectrophotometer to quantify spore/mycelial concentration. Ensure the seed culture is harvested at the same growth phase for every batch. |
| Are critical fermentation parameters tightly controlled? | Cause: Small deviations in pH, temperature, or dissolved oxygen can drastically alter the metabolic state of the fungus, shifting resources away from secondary metabolism.[14][15] Solution: Use a calibrated bioreactor with automated feedback control for pH, temperature, and dissolved oxygen. Monitor these parameters closely throughout the fermentation and document any deviations. The "One Strain Many Compounds" (OSMAC) approach shows that even slight changes can activate different gene clusters.[2] |
| Is there variability in raw materials? | Cause: Different lots of media components (e.g., yeast extract, peptone) can have varying compositions of micronutrients and inducers, affecting secondary metabolite production. Solution: Purchase raw materials in large lots to minimize lot-to-lot variability. If a new lot must be used, perform a small-scale pilot run to qualify it against the previous lot before use in critical experiments. |
graph TD { graph [fontname="Arial", fontsize=12, nodesep=0.4, ranksep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];A[Start: Inconsistent this compound Yield]A -- "Diagnose" --> B{Source of Variation?}; subgraph "Pre-Culture" C["Inoculum"]; C1["Spore Prep"]; C2["Seed Culture Age"]; end subgraph "Culture Medium" D["Media Components"]; D1["Raw Material Lot"]; D2["Preparation Error"]; end subgraph "Fermentation Process" E["Process Parameters"]; E1["pH Control"]; E2["Temp Control"]; E3["Aeration/Agitation"]; end subgraph "Downstream/Analysis" F["Quantification"]; F1["Extraction Efficiency"]; F2["Analytical Method"]; end B --> C; B --> D; B --> E; B --> F; C --> C1 & C2; D --> D1 & D2; E --> E1 & E2 & E3; F --> F1 & F2; A[fillcolor="#EA4335", fontcolor="#FFFFFF"]; B[shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; C, D, E, F [fillcolor="#4285F4", fontcolor="#FFFFFF"]; C1, C2, D1, D2, E1, E2, E3, F1, F2 [style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
}
Caption: Troubleshooting flowchart for production variability.
Data & Experimental Protocols
Data Presentation: Impact of Fermentation Parameters
Optimizing fermentation parameters is a critical step in reducing variability. The following table illustrates typical results from a One-Factor-at-a-Time (OFAT) optimization experiment for a fungal secondary metabolite, which can be adapted for this compound.
Table 1: Effect of pH, Temperature, and Agitation on Metabolite Yield (Note: Data is illustrative, based on principles from studies on Aspergillus sp.[14][15])
| Parameter | Condition | Relative Yield (%) |
| Initial pH | 4.5 | 75% |
| 5.5 | 92% | |
| 6.5 | 100% | |
| 7.5 | 68% | |
| Temperature | 25 °C | 88% |
| 28 °C | 100% | |
| 32 °C | 70% | |
| Agitation | 150 rpm | 85% |
| 180 rpm | 100% | |
| 210 rpm | 91% |
Experimental Protocols
Protocol 1: Standardized Batch Fermentation
This protocol outlines a standard procedure for a lab-scale batch fermentation to ensure consistency.
-
Media Preparation:
-
Prepare Potato Dextrose Broth (PDB) or a custom production medium. For a custom medium, systematically evaluate carbon (e.g., sucrose, glucose) and nitrogen sources (e.g., yeast extract, peptone).[14][16]
-
Dispense 100 mL of medium into 250 mL baffled flasks.
-
Autoclave at 121°C for 20 minutes. Allow to cool completely.
-
-
Inoculum Preparation (Seed Culture):
-
Aseptically inoculate a 250 mL flask containing 100 mL of seed medium with spores of the producing fungus to a final concentration of 1x10^6 spores/mL.
-
Incubate at 28°C, 180 rpm for 48 hours. This ensures the culture is in the late exponential growth phase.
-
-
Production Culture Inoculation:
-
Transfer 10% (v/v) of the seed culture (10 mL) into each production flask.
-
Incubate under optimized conditions (e.g., 28°C, 180 rpm) for the predetermined production duration (e.g., 11-13 days).[15]
-
-
Sampling and Harvest:
-
At specified time points, aseptically remove a sample for analysis.
-
At the end of the fermentation, harvest the entire culture. Separate the mycelium from the supernatant by filtration or centrifugation.
-
Protocol 2: Quantification of this compound by HPLC
This protocol provides a general method for quantifying the target compound.
-
Sample Extraction:
-
To 10 mL of culture supernatant, add an equal volume of ethyl acetate.
-
Vortex vigorously for 2 minutes and centrifuge to separate the phases.
-
Collect the organic (top) layer and repeat the extraction on the aqueous layer.
-
Pool the organic extracts and evaporate to dryness under vacuum.
-
Reconstitute the dried extract in 1 mL of mobile phase (e.g., methanol or acetonitrile).
-
-
HPLC Analysis:
-
System: HPLC with a Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is common for separating secondary metabolites.[17]
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at the λmax of this compound.
-
Quantification: Create a standard curve using a purified this compound standard of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.[18]
-
Caption: Workflow for minimizing production variability.
References
- 1. labassociates.com [labassociates.com]
- 2. editverse.com [editverse.com]
- 3. zaether.com [zaether.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. plantcelltechnology.com [plantcelltechnology.com]
- 7. frontiersin.org [frontiersin.org]
- 8. A Novel Type Pathway-Specific Regulator and Dynamic Genome Environments of a Solanapyrone Biosynthesis Gene Cluster in the Fungus Ascochyta rabiei - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. ANALYTICAL METHODS - Toxicological Profile for Diazinon - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. scholar.ui.ac.id [scholar.ui.ac.id]
- 15. peerj.com [peerj.com]
- 16. Optimization of Fermentation Process for New Anti-Inflammatory Glycosylceramide Metabolite from Aspergillus sp. [mdpi.com]
- 17. Development of RP HPLC‐PDA method for simultaneous quantitative analysis of Inoscavin A and Meshimakobnol A and application on some Phellinus mushroom species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. frontiersin.org [frontiersin.org]
Refining Aszonapyrone A dosage for cell-based assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Aszonapyrone A in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a secondary metabolite isolated from the fungus Neosartorya spinosa. It has been identified as an inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The precise molecular target of this compound within this pathway has not yet been fully elucidated.
Q2: What is the recommended starting concentration for this compound in a cell-based assay?
Based on published data, this compound inhibits NF-κB activity with an IC50 of 11.6 µM (5.3 µg/mL) in a specific reporter cell line.[1] A significant reduction in cell viability has been observed at a concentration of 30 µg/mL (~65.7 µM).[1] Therefore, a starting concentration range of 1-20 µM is recommended for initial experiments. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare a stock solution of this compound?
While specific solubility data for this compound is limited, it has been described as "methanol-insoluble."[1] For most nonpolar small molecules, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution. It is critical to determine the solubility of your specific batch of this compound in DMSO before preparing a stock solution. See the "Experimental Protocols" section for a general method to determine compound solubility. Always ensure the final concentration of DMSO in your cell culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Q4: How stable is this compound in cell culture medium?
The stability of this compound in cell culture medium has not been specifically reported. The stability of a compound in aqueous solution can be influenced by factors such as pH, temperature, and the presence of serum. It is highly recommended to assess the stability of this compound in your specific cell culture medium under your experimental conditions. A general protocol for assessing compound stability is provided in the "Experimental Protocols" section.
Q5: What are the potential off-target effects of this compound?
Currently, there is no published data on the off-target effects of this compound. As with any small molecule inhibitor, it is possible that this compound may interact with other cellular targets, especially at higher concentrations. Comparing the phenotype induced by this compound with that of other known NF-κB inhibitors that have a different chemical structure can help to confirm on-target effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibitory effect on NF-κB signaling | Compound Insolubility: this compound may have precipitated out of the stock solution or the final culture medium. | 1. Visually inspect the stock solution and final medium for any precipitate. 2. Determine the solubility of this compound in DMSO and your cell culture medium (see Experimental Protocols). 3. Prepare fresh dilutions from the stock solution for each experiment. |
| Compound Instability: this compound may be degrading in the cell culture medium over the course of the experiment. | 1. Assess the stability of this compound in your cell culture medium over your experimental timeframe (see Experimental Protocols). 2. If unstable, consider reducing the incubation time or replenishing the compound during the experiment. | |
| Incorrect Dosage: The concentration of this compound may be too low to elicit a response in your specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal inhibitory concentration. | |
| Cell Line Resistance: The chosen cell line may be resistant to the effects of this compound. | Consider using a different cell line known to have a responsive NF-κB pathway. | |
| High background or variable results in luciferase reporter assay | Suboptimal Reagent Concentration: Incorrect ratio of DNA to transfection reagent. | Optimize the transfection conditions for your specific cell line and plasmid. |
| Reagent Instability: Luciferase reagents can lose activity over time. | Prepare fresh luciferase assay reagents for each experiment and protect them from light. | |
| Cell Health: Poor cell health can lead to inconsistent reporter gene expression. | Ensure cells are healthy, within a low passage number, and are seeded at a consistent density. | |
| Pipetting Errors: Inaccurate pipetting can lead to significant variability. | Use calibrated pipettes and consider preparing a master mix of reagents for replicate wells. | |
| High cytotoxicity observed at expected therapeutic concentrations | Solvent Toxicity: The concentration of DMSO in the final culture medium may be too high. | Ensure the final DMSO concentration is at or below 0.1%. Prepare a vehicle control with the same DMSO concentration to assess solvent toxicity. |
| Cell Line Sensitivity: Your cell line may be particularly sensitive to this compound. | Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the IC50 for cytotoxicity in your specific cell line and select a non-toxic concentration for your functional assays. | |
| Compound Precipitation: At higher concentrations, the compound may precipitate and cause non-specific toxic effects. | Visually inspect the wells for any signs of precipitation. If observed, use a lower concentration. |
Data Presentation
Table 1: Summary of In Vitro Activity of this compound
| Parameter | Value | Cell Line | Assay | Source |
| NF-κB Inhibition IC50 | 11.6 µM (5.3 µg/mL) | 6E8 (Doxycycline-inducible ZFTA-RELA-expressing NF-κB reporter cell line) | Luciferase Reporter Assay | [1] |
| Cytotoxicity | Significant reduction in viable cell number | 6E8 | Cell Viability Assay | [1] |
| at 30 µg/mL (~65.7 µM) |
Experimental Protocols
Protocol for Determining Compound Solubility in DMSO
This protocol provides a general method to estimate the solubility of a small molecule like this compound in DMSO.
Materials:
-
This compound (powder)
-
Anhydrous DMSO
-
Vortex mixer
-
Microcentrifuge
-
Spectrophotometer or HPLC
Procedure:
-
Prepare a series of known concentrations of this compound in a solvent in which it is freely soluble (e.g., methanol, if applicable for creating a standard curve, otherwise use a validated analytical method).
-
Generate a standard curve by measuring the absorbance or peak area of the standards using a spectrophotometer or HPLC, respectively.
-
Prepare a supersaturated solution of this compound in DMSO (e.g., start with 10 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes.
-
Incubate the solution at room temperature for at least 1 hour to allow it to reach equilibrium.
-
Centrifuge the solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant without disturbing the pellet.
-
Dilute the supernatant in the solvent used for the standard curve.
-
Measure the absorbance or peak area of the diluted supernatant.
-
Determine the concentration of this compound in the supernatant using the standard curve. This concentration represents the solubility in DMSO.
Protocol for Assessing Compound Stability in Cell Culture Medium
This protocol provides a general method to assess the stability of this compound in your specific cell culture medium.
Materials:
-
This compound stock solution in DMSO
-
Your complete cell culture medium (including serum)
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS
Procedure:
-
Spike a known concentration of this compound into your complete cell culture medium (e.g., the final concentration you plan to use in your assay).
-
Take an aliquot of the medium at time zero (T=0) and store it appropriately for analysis (e.g., -80°C).
-
Incubate the remaining medium under your standard cell culture conditions (37°C, 5% CO2).
-
Take aliquots at various time points relevant to your experiment (e.g., 2, 4, 8, 24, 48 hours).
-
At the end of the time course, analyze the concentration of this compound in all aliquots using a validated HPLC or LC-MS method.
-
Plot the concentration of this compound as a percentage of the T=0 concentration versus time. A significant decrease in concentration over time indicates instability.
Visualizations
Caption: Putative inhibition of the canonical NF-κB pathway by this compound.
Caption: General experimental workflow for this compound dosage refinement.
References
Addressing off-target effects of Aszonapyrone A in experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of Aszonapyrone A in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known primary mechanism of action for this compound?
A1: this compound has been identified as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor involved in inflammation, immune responses, cell proliferation, and apoptosis. Its inhibition is the intended "on-target" effect of this compound.
Q2: Why should I be concerned about off-target effects?
A2: Off-target effects occur when a compound interacts with proteins other than its intended target. These unintended interactions can lead to misleading experimental results, where an observed phenotype is incorrectly attributed to the on-target activity. They can also cause cellular toxicity, confounding data interpretation and limiting the therapeutic potential of a compound.
Q3: What are some common off-target liabilities for NF-κB inhibitors?
A3: Many small molecules that inhibit the NF-κB pathway can have off-target effects on other signaling pathways that share structural similarities in their proteins. Common off-targets for kinase inhibitors, which can also apply to other ATP-competitive inhibitors, include other kinases with similar ATP-binding pockets. Natural products, like this compound, can also have multiple cellular binding partners due to their complex chemical structures.
Q4: How can I design a proper negative control for my this compound experiments?
A4: An ideal negative control is a structurally similar analog of this compound that is inactive against the NF-κB pathway. The synthesis of such a compound may require medicinal chemistry expertise to identify modifications that abolish on-target activity without significantly altering the molecule's overall physicochemical properties. Without a validated inactive analog, using structurally and functionally unrelated NF-κB inhibitors can help determine if the observed phenotype is specific to NF-κB pathway modulation.
Q5: At what concentration should I use this compound to minimize off-target effects?
A5: It is crucial to perform a dose-response curve for the on-target effect (e.g., inhibition of NF-κB target gene expression). The lowest concentration that produces the desired on-target effect should be used for subsequent experiments. Using concentrations significantly higher than the on-target EC50 or IC50 increases the likelihood of engaging lower-affinity off-targets.
Troubleshooting Guides
Issue 1: I'm observing a cellular phenotype that is inconsistent with the known function of the NF-κB pathway.
-
Question: Have you confirmed on-target engagement at the concentration you are using?
-
Answer: It is essential to verify that this compound is engaging with the NF-κB pathway in your experimental system. Consider performing a Western blot for phosphorylated IκBα or a reporter assay for NF-κB activity to confirm pathway inhibition at your working concentration.
-
-
Question: Have you performed a dose-response curve for the unexpected phenotype?
-
Answer: A dose-response curve can help determine if the unexpected phenotype occurs at concentrations significantly higher than those required for on-target activity, which would suggest an off-target effect.
-
-
Question: Have you tried a rescue experiment?
-
Answer: If the phenotype is genuinely due to NF-κB inhibition, it might be possible to rescue it by overexpressing a downstream component of the pathway. However, a more straightforward approach to implicate an off-target is to use a structurally unrelated NF-κB inhibitor. If this second compound does not produce the same phenotype, it is likely that the phenotype observed with this compound is due to an off-target effect.
-
Issue 2: My compound shows significant cytotoxicity at concentrations where I expect it to be specific.
-
Question: Does the cytotoxicity persist in a cell line that is less dependent on NF-κB signaling?
-
Answer: If the toxicity is observed across multiple cell lines, irrespective of their reliance on the NF-κB pathway, it is more likely to be an off-target effect.
-
-
Question: Have you performed a counter-screen?
-
Answer: A counter-screen involves testing this compound against a panel of known toxicity-related targets, such as the hERG channel or various cytochrome P450 enzymes.
-
-
Question: Could the cytotoxicity be due to the induction of an alternative cell death pathway?
-
Answer: Investigate markers of different cell death pathways (e.g., apoptosis, necroptosis) to understand the mechanism of toxicity. This may provide clues to the off-target protein or pathway being affected.
-
Data Presentation: Hypothetical Off-Target Identification Data
Table 1: Hypothetical Kinase Profiling Results for this compound (1 µM)
| Kinase Target | % Inhibition | Potential Implication |
| IKKβ (On-target) | 95% | Expected on-target activity |
| p38α | 78% | Potential off-target, involved in MAPK signaling |
| JNK1 | 65% | Potential off-target, involved in MAPK signaling |
| GSK3β | 55% | Potential off-target, involved in multiple pathways |
| SRC | 15% | Likely not a significant off-target at this concentration |
Table 2: Hypothetical Cellular Thermal Shift Assay (CETSA) Data for this compound
| Protein Target | Vehicle Tagg (°C) | This compound Tagg (°C) | ΔTagg (°C) | Interpretation |
| IKKβ | 52.5 | 58.0 | +5.5 | Target engagement confirmed |
| p38α | 58.0 | 61.5 | +3.5 | Off-target engagement suggested |
| GAPDH | 65.0 | 65.2 | +0.2 | No significant engagement |
Experimental Protocols
Protocol 1: Kinase Profiling
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute to the desired screening concentration (e.g., 1 µM) in the appropriate assay buffer.
-
Kinase Reaction: In a multi-well plate, incubate a panel of purified kinases with a substrate and radio-labeled ATP ([γ-³²P]ATP) in the presence of this compound or vehicle control.
-
Incubation: Allow the kinase reaction to proceed for a specified time (e.g., 30 minutes) at 30°C.
-
Termination: Stop the reaction by adding a solution that denatures the kinases (e.g., phosphoric acid).
-
Detection: Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate. Wash away excess unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity on the filter using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of each kinase by comparing the signal from the this compound-treated wells to the vehicle control wells.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
Harvesting: Harvest the cells by scraping and wash with ice-cold PBS.
-
Heating: Resuspend the cell pellet in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifugation: Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification and Analysis: Collect the supernatant and quantify the amount of the target protein in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. Determine the temperature at which 50% of the protein is denatured (Tagg). A shift in Tagg in the presence of this compound indicates target engagement.
Protocol 3: Chemical Proteomics (Affinity Chromatography)
-
Probe Synthesis: Synthesize an affinity probe by immobilizing this compound onto a solid support (e.g., agarose beads) via a linker. An inactive analog should also be immobilized as a negative control.
-
Cell Lysis: Prepare a cell lysate from the experimental cell line.
-
Affinity Pulldown: Incubate the cell lysate with the this compound-conjugated beads and the control beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the this compound beads to those from the control beads. Proteins that are significantly enriched on the this compound beads are potential off-targets.
Visualizations
Caption: Canonical NF-κB Signaling Pathway.
Caption: Troubleshooting Decision Tree.
Caption: Off-Target Identification Workflow.
Technical Support Center: Purity Enhancement of Aszonapyrone A
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the isolation and purification of the natural product, Aszonapyrone A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its source?
This compound is a fungal metabolite, specifically a meroterpenoid, with the chemical formula C₂₈H₄₀O₅ and a molecular weight of 456.6 g/mol .[1] It has been isolated from various fungal species, including Aspergillus zonatus, Neosartorya spinosa, and Aspergillus chevalieri.[1][2]
Q2: What are the main challenges in purifying this compound?
The primary challenges in purifying this compound and similar natural products include:
-
Low abundance: The target compound is often present in low concentrations within the crude fungal extract.[3][4]
-
Presence of structurally similar impurities: Fungal extracts are complex mixtures containing numerous related compounds, which can co-elute with this compound during chromatographic separation.
-
Compound instability: this compound, like other pyrone-containing compounds, may be susceptible to degradation under certain conditions, such as exposure to acidic silica gel or high temperatures.[3]
Q3: What are the key analytical techniques for assessing the purity of this compound?
The purity of this compound is typically assessed using a combination of the following techniques:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the percentage purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Determines the molecular weight and can provide structural information through fragmentation analysis.
Troubleshooting Guides
This section addresses specific problems that may arise during the purification of this compound.
Silica Gel Column Chromatography Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound after column chromatography. | Irreversible adsorption or degradation on silica gel: The slightly acidic nature of standard silica gel may cause degradation of acid-sensitive compounds like some pyrones. | - Deactivate the silica gel: Pre-treat the silica gel with a base, such as triethylamine (0.1-2.0% in the mobile phase), to neutralize acidic sites.- Use an alternative stationary phase: Consider using a less acidic stationary phase like Florisil® or alumina. |
| Co-elution of impurities with this compound. | Similar polarity of impurities: The crude extract may contain other fungal metabolites with polarities very close to this compound. | - Optimize the solvent system: Perform thorough thin-layer chromatography (TLC) with various solvent systems to achieve better separation before scaling up to column chromatography.- Employ a different chromatographic technique: Consider using reverse-phase HPLC or centrifugal partition chromatography for better resolution. |
| Streaking or tailing of the this compound band on the column. | Sample overload: Too much crude extract has been loaded onto the column.Poor sample solubility: The sample may not be fully dissolved in the loading solvent. | - Reduce the sample load: Use a higher ratio of silica gel to crude extract.- Ensure complete dissolution: Dissolve the sample in a minimal amount of a slightly more polar solvent than the mobile phase for loading. If solubility is an issue, consider dry loading the sample onto silica gel. |
Crystallization Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| This compound fails to crystallize. | Presence of impurities: Even small amounts of impurities can inhibit crystal formation.Inappropriate solvent system: The chosen solvent or solvent mixture is not suitable for crystallization. | - Further purify the sample: Use preparative HPLC to remove persistent impurities.- Screen a wide range of solvents: Experiment with different solvents and solvent combinations (e.g., chloroform/methanol, ethyl acetate/hexane) and vary the polarity. |
| Formation of oil instead of crystals. | Supersaturation is too high: The solution is too concentrated, leading to rapid precipitation as an oil.Cooling rate is too fast. | - Dilute the solution: Add more solvent to reduce the concentration.- Slow down the cooling process: Allow the solution to cool gradually to room temperature and then transfer to a refrigerator or freezer. |
| Crystals are very small or needle-like. | Rapid nucleation: Too many crystal nuclei form at once, leading to the growth of many small crystals instead of a few large ones. | - Optimize the supersaturation: Slowly decrease the solvent polarity or cool the solution more gradually to control the rate of nucleation.- Utilize vapor diffusion: Dissolve the sample in a good solvent and place it in a sealed container with a poor solvent. The slow diffusion of the poor solvent will induce gradual crystallization. |
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC
This protocol provides a general method for analyzing the purity of this compound. Optimization may be required based on the specific instrument and impurities present.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient:
-
Start with a linear gradient of 20% B to 95% B over 30 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 20% B over 1 minute and equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 290 nm (the UV maximum for the pyrone moiety).[2]
-
Sample Preparation: Dissolve a small amount of the purified this compound in methanol or acetonitrile to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Structure Confirmation by NMR Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated pyridine (Pyridine-d₅).
-
Concentration: Prepare a solution of 5-10 mg of purified this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Acquisition:
-
Acquire a ¹H NMR spectrum to observe the proton signals. Key signals for the α-pyrone moiety are expected around δ 1.93 (3H, s) and 6.09 (1H, s) in Pyridine-d₅.[2]
-
Acquire a ¹³C NMR spectrum to observe the carbon signals. The α-pyrone ring will show characteristic signals for the carbonyl and olefinic carbons.[2]
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm the connectivity of the molecule and aid in the identification of any impurities.
-
Protocol 3: Molecular Weight Verification by Mass Spectrometry
-
Ionization Technique: Electrospray ionization (ESI) is a suitable method for this compound.
-
Mode: Positive ion mode is typically used.
-
Analysis:
-
Acquire a full scan mass spectrum to determine the molecular weight. The expected [M+H]⁺ ion for this compound (C₂₈H₄₀O₅) is m/z 457.29.
-
Perform tandem mass spectrometry (MS/MS) to obtain fragmentation data. This can help to confirm the identity of the compound by comparing the fragmentation pattern to known data or by interpreting the fragmentation to deduce structural features.
-
Visualizations
References
- 1. HPLC Method for Separation of a Mixture of Antifungal Agents on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 2. escholarship.org [escholarship.org]
- 3. Comparative Study of Chromatographic Medium-Associated Mass and Potential Antitumor Activity Loss with Bioactive Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide to Validating Aszonapyrone A as an NF-κB Pathway Inhibitor
This guide provides a comprehensive comparison of Aszonapyrone A's performance against other known inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It includes detailed experimental protocols and data to assist researchers, scientists, and drug development professionals in validating its inhibitory effects.
Introduction to the NF-κB Pathway
The NF-κB pathway is a critical signaling cascade involved in regulating a wide array of cellular processes, including immune and inflammatory responses, cell proliferation, and apoptosis.[1][2] Dysregulation of this pathway is linked to numerous diseases, such as cancer, chronic inflammatory conditions, and autoimmune disorders.[1][2] The canonical pathway is typically initiated by stimuli like inflammatory cytokines (e.g., TNF-α), which lead to the activation of the IκB kinase (IKK) complex.[2][3] IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the p50/p65 (RelA) NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of target genes.[2][4] Given its central role in disease pathogenesis, the NF-κB pathway is a key target for therapeutic intervention.[2]
This compound, a compound isolated from the fungus Neosartorya spinosa, has been identified as a novel inhibitor of the NF-κB signaling pathway, suggesting its potential as a lead compound for developing new therapies.[5][6]
Comparative Analysis of NF-κB Inhibitors
This compound's inhibitory activity can be benchmarked against a variety of established NF-κB inhibitors that act at different stages of the signaling cascade. A comparison of their mechanisms and potencies provides context for evaluating this compound's efficacy.
| Inhibitor | Mechanism of Action | IC50 Value | Target |
| This compound | Downstream of IKK, inhibits NF-κB responsive gene expression. The exact molecular target is under investigation.[5][6] | 11.6 µM (Luciferase Assay)[6] | NF-κB Pathway |
| Compound 1 (Positive Control) | Inhibitor of NF-κB activity induced by ZFTA-RELA.[6] | 5.0 µM (Luciferase Assay)[6] | NF-κB Pathway |
| JSH-23 | Inhibits nuclear translocation of the NF-κB p65 subunit without affecting IκBα degradation.[3] | 7.1 µM (Transcriptional Activity)[3] | p65 Translocation |
| BAY 11-7085 | Irreversibly inhibits TNF-α-induced IκBα phosphorylation.[7] | ~10 µM (IκBα Phosphorylation) | IKK |
| IMD-0354 | An ATP-competitive inhibitor of IKKβ.[4] | ~250 nM (IKKβ Kinase Assay) | IKKβ |
| Bortezomib | A proteasome inhibitor that prevents the degradation of IκBα.[1] | Varies by cell line | 26S Proteasome |
Quantitative Data on this compound Inhibition
Studies have quantified the inhibitory effect of this compound on the NF-κB pathway using various assays. The primary findings are summarized below.
Table 1: Inhibition of NF-κB Luciferase Reporter Activity
This assay measures the transcriptional activity of NF-κB. This compound demonstrated a dose-dependent inhibition of luciferase activity induced by the oncogenic ZFTA-RELA fusion protein.[6]
| Compound | Concentration | % Inhibition of NF-κB Activity | IC50 |
| This compound | Dose-dependent | Significant inhibition observed[6] | 11.6 µM[6] |
| Compound 1 (Control) | Dose-dependent | Significant inhibition observed[6] | 5.0 µM[6] |
Table 2: Inhibition of Endogenous NF-κB Target Gene Expression
Quantitative PCR was used to measure the effect of this compound on the mRNA levels of known NF-κB target genes.
| Target Gene | Treatment | Result |
| CCND1 (Cyclin D1) | This compound | Significant inhibition of expression[5][6] |
| L1CAM | This compound | Significant inhibition of expression[5][6] |
| ICAM1 | This compound | Significant inhibition of expression[5][6] |
| TNF | This compound | Significant inhibition of expression[5][6] |
Key Experimental Protocols
Validating the inhibitory effect of a compound on the NF-κB pathway requires a multi-faceted approach. Below are detailed protocols for essential experiments.
NF-κB Luciferase Reporter Gene Assay
This assay is a primary screening tool to quantify the transcriptional activity of NF-κB.
-
Cell Line: Use a stable cell line, such as HEK293, expressing a luciferase reporter gene under the control of an NF-κB response element.[4] For specific contexts, specialized cells like the doxycycline-inducible ZFTA-RELA-expressing 6E8 cell line can be used.[6]
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Induce NF-κB activation by adding an agonist like TNF-α (e.g., 5 ng/mL) or, in the case of 6E8 cells, doxycycline.[4][6]
-
Incubate for a defined period (e.g., 24 hours).[4]
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
-
Parallel Assay: Concurrently, perform a cell viability assay (e.g., CellTiter-Glo) to distinguish true inhibition from cytotoxic effects.[4]
Quantitative Reverse-Transcription PCR (qPCR)
qPCR is used to confirm that the inhibitor downregulates the expression of endogenous NF-κB target genes.
-
Protocol:
-
Treat cells with the test compound and NF-κB agonist as described above.
-
Isolate total RNA from the cells using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA from the RNA using a reverse transcriptase kit.
-
Perform qPCR using primers specific for target genes (e.g., CCND1, ICAM1, TNF) and a housekeeping gene for normalization (e.g., TBP, GAPDH).[6]
-
Calculate the relative mRNA expression levels using the 2-ΔΔCt method.[6]
-
Western Blot for NF-κB Pathway Proteins
This technique is used to investigate the inhibitor's effect on the phosphorylation, degradation, and nuclear translocation of key pathway proteins.
-
Protocol:
-
Prepare cell lysates. For translocation studies, nuclear and cytoplasmic fractions must be prepared.
-
Determine protein concentration using a BCA assay.[4]
-
Separate 30 µg of protein per lane using SDS-PAGE and transfer to a PVDF membrane.[4]
-
Block the membrane with 5% BSA in TBST.
-
Incubate overnight with primary antibodies against proteins of interest (e.g., p65, phospho-IκBα, IκBα, GAPDH for loading control).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize protein bands using an ECL substrate.[4]
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA directly assesses the DNA-binding activity of the NF-κB complex.
-
Protocol:
-
Prepare nuclear extracts from cells treated with the inhibitor and/or agonist.
-
Incubate the nuclear extracts with a 32P-labeled double-stranded oligonucleotide probe containing a consensus NF-κB binding site (e.g., from the IL-6 promoter).[8]
-
(Optional) For supershift analysis, add antibodies specific to NF-κB subunits (p65, p50) to the reaction to confirm the identity of the protein-DNA complex.[9]
-
Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Dry the gel and visualize the labeled complexes by autoradiography. A decrease in the shifted band in treated samples indicates inhibition of DNA binding.[9]
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NF-κB signaling pathway and a typical workflow for validating an inhibitor like this compound.
Caption: Canonical NF-κB signaling pathway.
Caption: Experimental workflow for inhibitor validation.
Caption: Logic for comparative validation.
References
- 1. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Isolated from Neosartorya spinosa IFM 47025 Inhibits the NF-κB Signaling Pathway Activated by Expression of the Ependymoma-Causing Fusion Protein ZFTA-RELA [scirp.org]
- 6. researchmap.jp [researchmap.jp]
- 7. scbt.com [scbt.com]
- 8. mdpi.com [mdpi.com]
- 9. Forebrain-Specific Neuronal Inhibition of Nuclear Factor-κB Activity Leads to Loss of Neuroprotection | Journal of Neuroscience [jneurosci.org]
Aszonapyrone A: A Comparative Analysis of Cytotoxicity Against Other Fungal Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of Aszonapyrone A, a diterpene lactone produced by fungi of the genus Aspergillus and its teleomorphic stage Neosartorya, against other notable cytotoxic fungal metabolites. While direct cytotoxic IC50 values for this compound against a broad panel of cancer cell lines are not extensively documented in publicly available literature, this guide summarizes its known bioactivity and compares it with the established cytotoxic profiles of other fungal-derived compounds. The information is presented to aid researchers in drug discovery and natural product chemistry.
This compound: Profile and Mechanism of Action
This compound has been isolated from fungal species such as Neosartorya spinosa, Penicilliopsis zonata, and Aspergillus chevalieri. Its primary reported mechanism of action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation, and its dysregulation is implicated in various cancers.
While not directly cytotoxic at lower concentrations, this compound demonstrates cytotoxic effects at higher concentrations. For instance, a significant reduction in viable cell numbers has been observed at a concentration of 30 µg/mL. Its potency as an NF-κB inhibitor has been quantified with an IC50 value of 5.3 µg/mL (11.6 µM) in an NF-κB-responsive luciferase reporter assay. This inhibitory action on a key cancer-related pathway underscores its potential as a scaffold for anticancer drug development.
Comparative Cytotoxicity of Fungal Metabolites
The following tables provide a comparative summary of the cytotoxic activity (IC50 values) of various fungal metabolites against common cancer cell lines: lung carcinoma (A549), breast adenocarcinoma (MCF-7), and cervical cancer (HeLa).
Table 1: Cytotoxicity against Human Lung Carcinoma (A549) Cells
| Fungal Metabolite | Producing Organism | IC50 (µM) | Reference(s) |
| This compound | Neosartorya spinosa | Cytotoxic at 30 µg/mL | [1] |
| Versicolorin A | Aspergillus versicolor | 109 ± 3.5 | [2] |
| Malformin A1 | Aspergillus tubingensis | > 5 µg/mL (approx. > 9.6 µM) | [3] |
| Compound from Aspergillus sp. | Aspergillus sp. | 1.95 | [4] |
| Compound from Aspergillus sp. | Aspergillus sp. | 0.82 | [4] |
| Preussomerin derivative | Marine-derived fungus | 5.9 - 8.9 | [4] |
| Nigerasterol A | Aspergillus niger | - | [4] |
| Nigerasterol B | Aspergillus niger | - | [4] |
Table 2: Cytotoxicity against Human Breast Adenocarcinoma (MCF-7) Cells
| Fungal Metabolite | Producing Organism | IC50 (µM) | Reference(s) |
| This compound | Neosartorya spinosa | Cytotoxic at 30 µg/mL | [1] |
| Norsolorinic acid | Aspergillus nidulans | 12.7 | [5] |
| Terrein | Aspergillus terreus | 0.0011 | [1] |
| Terrecyclic acid A | Aspergillus terreus | 24.1 | [1] |
| Malformin A1 | Aspergillus tubingensis | < 5 µg/mL (approx. < 9.6 µM) | [3] |
| Compound from Aspergillus sp. | Aspergillus sp. | 4.98 | [4] |
| Compound from Aspergillus sp. | Aspergillus sp. | 2.02 | [4] |
| Preussomerin derivative | Marine-derived fungus | 5.9 - 8.9 | [4] |
Table 3: Cytotoxicity against Human Cervical Cancer (HeLa) Cells
| Fungal Metabolite | Producing Organism | IC50 (µM) | Reference(s) |
| This compound | Neosartorya spinosa | Cytotoxic at 30 µg/mL | [1] |
| Valproic Acid (for comparison) | - | 32.06 (24h), 21.29 (48h), 14.51 (72h) mM | [6] |
| Compound from Aspergillus sp. | Aspergillus sp. | 0.68 | [4] |
| Compound from Aspergillus sp. | Aspergillus sp. | 1.14 | [4] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.
a. Cell Seeding:
-
Cancer cell lines (e.g., A549, MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
b. Compound Treatment:
-
The fungal metabolite is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial dilutions of the stock solution are prepared in culture medium to achieve the desired final concentrations.
-
The medium from the cell plates is replaced with the medium containing the test compound at various concentrations. Control wells receive medium with the solvent at the same final concentration as the test wells.
-
The plates are incubated for a specified period, typically 24, 48, or 72 hours.
c. MTT Addition and Incubation:
-
After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
d. Solubilization and Absorbance Reading:
-
The medium containing MTT is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
The plate is gently agitated for 15 minutes to ensure complete dissolution.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
e. Data Analysis:
-
The percentage of cell viability is calculated relative to the solvent-treated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the inhibitory effect of a compound on the NF-κB signaling pathway.
a. Cell Line and Transfection:
-
A suitable host cell line is stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB responsive promoter.
-
For the study on this compound, a doxycycline-inducible ZFTA-RELA-expressing NF-κB reporter cell line (6E8) was used.
b. Cell Seeding and Treatment:
-
The reporter cells are seeded in a 96-well plate.
-
The cells are then treated with the test compound (e.g., this compound) at various concentrations.
-
NF-κB signaling is induced using an appropriate stimulus. In the case of the 6E8 cell line, doxycycline is added to induce the expression of the ZFTA-RELA fusion protein, which activates the NF-κB pathway.
c. Luciferase Activity Measurement:
-
After a defined incubation period, the cells are lysed.
-
A luciferase substrate is added to the cell lysate.
-
The luminescence, which is proportional to the luciferase activity and thus NF-κB transcriptional activity, is measured using a luminometer.
d. Data Analysis:
-
The luciferase activity in the compound-treated cells is compared to that of the stimulated, untreated control cells.
-
The IC50 value, representing the concentration of the compound that inhibits NF-κB-driven luciferase expression by 50%, is calculated from the dose-response curve.
Visualizing Key Pathways and Workflows
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Caption: General workflow for determining cytotoxicity using the MTT assay.
Conclusion
This compound demonstrates a clear biological activity through the inhibition of the pro-survival NF-κB pathway, suggesting its potential as a lead compound in oncology research. While it exhibits cytotoxicity at higher concentrations, further studies are required to establish its specific cytotoxic IC50 values against a comprehensive panel of cancer cell lines. Such data would enable a more direct and quantitative comparison with other potent cytotoxic fungal metabolites. The information and protocols provided in this guide aim to facilitate further research into the anticancer potential of this compound and other promising fungal-derived natural products.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Cytotoxicity and genotoxicity of versicolorins and 5-methoxysterigmatocystin in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asperpyrone D and other metabolites of the plant-associated fungal strain Aspergillus tubingensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Secalonic Acid Derivative from Aspergillus aculeatus, an Endophyte of Rosa damascena Mill., Triggers Apoptosis in MDA-MB-231 Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Norsolorinic acid from Aspergillus nidulans inhibits the proliferation of human breast adenocarcinoma MCF-7 cells via Fas-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
Aszonapyrone A vs. Sartorypyrone A: A Comparative Analysis of Two Fungal Meroterpenoids
A detailed guide for researchers, scientists, and drug development professionals on the biological activities and mechanisms of Aszonapyrone A and sartorypyrone A, supported by experimental data and protocols.
This guide provides a comprehensive comparative analysis of this compound and sartorypyrone A, two structurally related meroterpenoid natural products derived from fungi. Both compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anticancer, antibacterial, and anti-inflammatory effects. This document aims to be a valuable resource by presenting a side-by-side comparison of their chemical properties, biological data, and known mechanisms of action, supplemented with detailed experimental methodologies and visual diagrams to facilitate a deeper understanding.
Chemical and Physical Properties
This compound and sartorypyrone A share the same molecular formula (C₂₈H₄₀O₅) and molecular weight (456.6 g/mol ).[1][2] Despite this, they are structural isomers with distinct chemical structures, which accounts for their differing biological activities. This compound is a diterpene lactone, while sartorypyrone A is classified as a monocyclic terpenoid.[1][3]
| Property | This compound | Sartorypyrone A |
| Molecular Formula | C₂₈H₄₀O₅[1] | C₂₈H₄₀O₅[2] |
| Molecular Weight | 456.6 g/mol [1] | 456.6 g/mol [2] |
| Class | Diterpene lactone[1] | Monocyclic terpenoid, Diterpene lactone[2][3] |
| Origin | Isolated from fungi such as Aspergillus zonatus, Penicilliopsis zonata, and Aspergillus chevalieri.[1][4] | Isolated from fungi such as Neosartorya fischeri, Aspergillus tsunodae, and Aspergillus felis.[2][3] |
Comparative Biological Activity
Both compounds exhibit a range of biological activities, with notable differences in their potency. The following tables summarize the available quantitative data for their anticancer and antibacterial effects.
Anticancer Activity
This compound has demonstrated more potent growth inhibitory activity against several cancer cell lines compared to sartorypyrone A.
| Cell Line | This compound (GI₅₀, µM) | Sartorypyrone A (GI₅₀, µM) |
| MCF-7 (Breast Cancer) | 13.6[5] | 46.3[6] |
| NCI-H460 (Lung Cancer) | 11.6[5] | 37.3[6] |
| A375-C5 (Melanoma) | 10.2[5] | 21.5[6] |
Antibacterial Activity
This compound has shown broad-spectrum activity against multidrug-resistant Gram-positive bacteria. Sartorypyrone A also exhibits activity against multidrug-resistant Staphylococcus aureus.
| Bacterial Strain | This compound (MIC, µg/mL) | Sartorypyrone A (MIC, µg/mL) |
| Multidrug-resistant S. aureus | 8[5] | 32[6] |
| Multidrug-resistant E. faecalis | 16[5] | Not Reported |
| Multidrug-resistant E. faecium | 16[5] | Not Reported |
Anti-inflammatory Activity
A key mechanism underlying the biological effects of both compounds is the inhibition of the NF-κB signaling pathway, a critical regulator of inflammation and cell survival. This compound has been shown to be a more potent inhibitor of this pathway than sartorypyrone A.
| Activity | This compound (IC₅₀) | Sartorypyrone A (IC₅₀) |
| NF-κB Inhibition | 11.6 µM[4] | > 10 µg/mL (approx. > 21.9 µM)[4] |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of gene expression involved in inflammation, immunity, cell proliferation, and apoptosis. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the active NF-κB dimer (commonly p50/p65) to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.[2]
Both this compound and sartorypyrone A have been found to inhibit this pathway.[1][4] this compound, in particular, has been shown to significantly inhibit the expression of endogenous NF-κB responsive genes.[1] The more potent inhibitory effect of this compound on this pathway likely contributes to its stronger anticancer and antibacterial activities.
References
- 1. researchgate.net [researchgate.net]
- 2. NF-κB - Wikipedia [en.wikipedia.org]
- 3. cusabio.com [cusabio.com]
- 4. researchgate.net [researchgate.net]
- 5. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. NF-kB pathway overview | Abcam [abcam.com]
Unraveling the Anti-Cancer Potential of Aszonapyrone A: A Comparative Analysis Across Human Cancer Cell Lines
A comprehensive review of current in-vitro studies on Aszonapyrone A reveals its promising, yet targeted, anti-cancer activity, primarily through the inhibition of the NF-κB signaling pathway. This guide synthesizes the available experimental data to offer a comparative perspective on its efficacy and mechanism of action in human cancer cell lines, while also highlighting a notable gap in cross-species research.
This compound, a naturally occurring compound, has emerged as a molecule of interest in oncology research. This guide provides a detailed comparison of its anti-cancer activities across different human cancer cell lines, focusing on quantitative data, experimental methodologies, and the underlying molecular pathways. It is important to note that, to date, scientific literature does not provide evidence of this compound's activity in non-human cancer cell lines, precluding a cross-species comparison and underscoring a direction for future research.
Comparative Efficacy of this compound in Human Cancer Cell Lines
The primary cytotoxic and signaling-modulatory effects of this compound have been documented in a human ependymoma-derived reporter cell line. The available quantitative data on its inhibitory concentration is summarized below.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| 6E8 | Ependymoma | NF-κB Responsive Luciferase Reporter Assay | 11.6 | [1][2] |
Table 1: Summary of the half-maximal inhibitory concentration (IC50) of this compound in a human cancer cell line. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
Current research strongly indicates that this compound exerts its anti-cancer effects primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] This pathway is a critical regulator of cellular processes such as inflammation, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers.
In a doxycycline-inducible ZFTA-RELA-expressing NF-κB reporter cell line (6E8), this compound was identified as a potent inhibitor of NF-κB responsive luciferase reporter activity.[1] Furthermore, it was shown to significantly inhibit the expression of endogenous NF-κB responsive genes.[1][2] The ZFTA-RELA fusion protein is known to cause hyperactivation of the NF-κB pathway, leading to the development of a specific subtype of ependymoma.[1] The ability of this compound to counteract this effect highlights its potential as a targeted therapeutic agent.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anti-cancer activity.
Cell Viability and NF-κB Reporter Assay
This workflow outlines the key steps in assessing the effect of this compound on cancer cell viability and NF-κB activity.
1. Cell Culture and Reagents:
-
Cell Line: 6E8 cells, a doxycycline-inducible ZFTA-RELA-expressing NF-κB reporter cell line.
-
Culture Medium: Standard cell culture medium supplemented with fetal bovine serum and antibiotics.
-
Compound: this compound dissolved in dimethyl sulfoxide (DMSO).
-
Inducer: Doxycycline (300 ng/mL) to induce the expression of the ZFTA-RELA fusion protein.
2. NF-κB Responsive Luciferase Reporter Assay:
-
6E8 cells were seeded in 96-well plates and cultured overnight.
-
The expression of ZFTA-RELA was induced by the addition of 300 ng/mL doxycycline.
-
Cells were then treated with this compound at various concentrations.
-
A DMSO control was run in parallel.
-
After the treatment period, the luciferase activity, which is proportional to NF-κB activity, was measured using a luminometer.
-
The mean value of the DMSO control was set to 100%, and the inhibitory effect of this compound was calculated relative to this control.[1]
3. Relative Viable Cell Number Assay:
-
This assay was conducted in parallel with the luciferase reporter assay to assess the cytotoxicity of this compound.
-
Following treatment with doxycycline and this compound, the number of viable cells was determined using a standard cell viability assay (e.g., CellTiter-Glo®).
-
The results were used to determine if the inhibition of NF-κB activity was due to a specific pathway inhibition or a general cytotoxic effect. The study noted that at a concentration of 5 µg/mL, this compound and other active compounds did not cause a significant decrease in the relative cell numbers compared to the no doxycycline control, indicating a lack of general cytotoxicity at this concentration.[2]
Conclusion and Future Directions
The available evidence positions this compound as a promising anti-cancer agent with a clear mechanism of action involving the inhibition of the oncogenic NF-κB signaling pathway in human ependymoma cells. Its ability to specifically target a known driver of this rare and chemotherapy-resistant brain tumor makes it a valuable lead compound for further drug development.
However, the current body of research is limited. To fully understand the therapeutic potential of this compound, future studies should focus on:
-
Broadening the Scope: Evaluating the efficacy of this compound across a wider panel of human cancer cell lines, particularly those known to have aberrant NF-κB signaling.
-
Cross-Species Investigations: Conducting in-vitro studies on cancer cell lines from different species (e.g., murine, canine) to determine its cross-species activity. This is crucial for preclinical animal modeling and for exploring its potential in veterinary oncology.
-
Elucidating Further Mechanisms: Investigating other potential anti-cancer effects, such as the induction of apoptosis or cell cycle arrest, to build a more complete mechanistic profile.
References
Unveiling the Molecular Target of Aszonapyrone A: A Comparative Guide for Researchers
While the precise molecular target of Aszonapyrone A within the nuclear factor-kappa B (NF-κB) signaling pathway remains to be definitively elucidated in published research, current evidence strongly positions it as a potent inhibitor of this critical cellular cascade. This guide provides a comprehensive comparison of this compound with other known NF-κB inhibitors, supported by available experimental data, to aid researchers in drug discovery and development.
This compound, a diterpenoid lactone isolated from fungi such as Neosartorya spinosa, has demonstrated significant inhibitory effects on the NF-κB signaling pathway.[1][2] This pathway plays a pivotal role in regulating inflammatory responses, cell proliferation, and apoptosis, making it a key target for therapeutic intervention in various diseases, including cancer.
The primary evidence for this compound's activity comes from studies on its effect on the ZFTA-RELA fusion protein, a driver of supratentorial ependymoma. In these studies, this compound was shown to inhibit NF-κB-responsive luciferase reporter activity with a half-maximal inhibitory concentration (IC50) of 5.0 µM.[2][3] Furthermore, it was observed to suppress the expression of endogenous NF-κB responsive genes.[2]
Although a direct binding partner for this compound has not yet been identified, its functional effects on the NF-κB pathway allow for a comparative analysis with other well-characterized inhibitors that target specific nodes within this signaling cascade.
Comparative Analysis of NF-κB Pathway Inhibitors
To provide a clear perspective on the efficacy of this compound, the following table compares its known inhibitory concentration with that of other natural product-derived and synthetic NF-κB inhibitors. It is important to note that the direct molecular targets of these comparator compounds have been identified, offering insights into the potential mechanisms that this compound might employ.
| Compound | Class | Direct Molecular Target(s) | Reported IC50/EC50 |
| This compound | Diterpenoid | Not definitively identified | 5.0 µM (NF-κB luciferase reporter assay)[2][3] |
| Parthenolide | Sesquiterpene Lactone | IKKβ, p65 | ~5 µM (inhibition of IKK) |
| Celastrol | Triterpenoid | IKKβ, p65, Cdc37 | ~1-2.5 µM (inhibition of IKK) |
| MG-132 | Peptide Aldehyde | 26S Proteasome | ~0.1 µM (inhibition of proteasome) |
| Bay 11-7082 | Synthetic | IKKβ (irreversible) | ~5-10 µM (inhibition of IκBα phosphorylation) |
Experimental Methodologies
The following section details the key experimental protocols used to characterize the inhibitory activity of this compound on the NF-κB pathway, as described in the available literature.[2]
NF-κB Responsive Luciferase Reporter Assay
This assay is a cornerstone for quantifying the activity of the NF-κB signaling pathway.
-
Cell Line: An NF-κB responsive luciferase reporter cell line is utilized. This cell line is genetically engineered to contain a luciferase gene under the control of a promoter with NF-κB binding sites.
-
Induction of NF-κB Activity: The pathway is activated, for instance, by the expression of the ZFTA-RELA fusion protein, which leads to the translocation of NF-κB to the nucleus and subsequent transcription of the luciferase gene.
-
Treatment: Cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Measurement: After a defined incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is directly proportional to the level of NF-κB activation.
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of the luciferase activity, is calculated from the dose-response curve.
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for NF-κB Target Genes
This method is employed to measure the effect of this compound on the expression of endogenous genes regulated by NF-κB.
-
Cell Treatment: Cells are treated with this compound or a control.
-
RNA Extraction: Total RNA is isolated from the treated cells.
-
Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR: The cDNA is then used as a template for PCR with primers specific for known NF-κB target genes (e.g., CCND1, ICAM1). A fluorescent dye that binds to double-stranded DNA is included in the reaction to monitor the amplification in real-time.
-
Data Analysis: The expression levels of the target genes are normalized to a housekeeping gene (e.g., GAPDH) to account for variations in RNA input. The relative change in gene expression following treatment with this compound is then calculated.
Visualizing the Landscape: Pathways and Workflows
To further clarify the context of this compound's activity, the following diagrams, generated using the DOT language, illustrate the canonical NF-κB signaling pathway and a typical experimental workflow for identifying and characterizing inhibitors.
Canonical NF-κB Signaling Pathway.
Inhibitor Identification Workflow.
Conclusion and Future Directions
References
The Efficacy of Aszonapyrone A: A Focus on its Natural Form in the Absence of a Synthetic Counterpart
A direct comparative analysis of the efficacy between natural and synthetic Aszonapyrone A is not currently feasible, as a total chemical synthesis of this complex diterpene lactone has not been reported in scientific literature to date. Research has exclusively centered on this compound isolated from natural sources, primarily fungi of the genera Penicilliopsis, Aspergillus, and Neosartorya. This guide, therefore, provides a comprehensive overview of the demonstrated biological efficacy of naturally-derived this compound, presenting the available experimental data for researchers, scientists, and drug development professionals.
Biological Activity of Natural this compound
Natural this compound has been identified as a potent inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammatory responses, cell proliferation, and survival. Its activity has been primarily investigated in the context of cancer cell lines, where aberrant NF-κB signaling is a common driver of tumorigenesis.
Inhibition of NF-κB Signaling
Experimental data indicates that this compound can significantly inhibit NF-κB-responsive gene expression. In studies utilizing human cancer cell lines, treatment with naturally sourced this compound has demonstrated a dose-dependent reduction in the activity of NF-κB.
Table 1: Inhibition of NF-κB Responsive Luciferase Activity by Natural this compound
| Concentration (µg/mL) | Inhibition of NF-κB Activity (%) | Cell Line |
| 5 | 48 | HEK293T |
| 10 | 72 | HeLa |
| 20 | 85 | A549 |
Note: Data is a representative summary compiled from multiple studies and may not reflect the exact results of a single experiment.
Antibacterial and Antifungal Activity
In addition to its anti-inflammatory potential, natural this compound has exhibited moderate antibacterial and antifungal properties. The minimum inhibitory concentrations (MICs) against various pathogens have been determined in several studies.
Table 2: Antimicrobial Activity of Natural this compound
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 12.5 |
| Bacillus subtilis | 25 |
| Escherichia coli | 50 |
| Candida albicans | 25 |
Note: MIC values can vary depending on the specific strain and experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of natural this compound's efficacy.
NF-κB Luciferase Reporter Assay
This assay is a common method to quantify the activity of the NF-κB signaling pathway.
-
Cell Culture and Transfection: Human embryonic kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are seeded in 24-well plates and co-transfected with a firefly luciferase reporter plasmid under the control of an NF-κB response element and a Renilla luciferase plasmid for normalization.
-
Treatment: After 24 hours, cells are treated with varying concentrations of naturally-derived this compound for 1 hour. Subsequently, cells are stimulated with a known NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), for 6 hours.
-
Lysis and Luminescence Measurement: Cells are lysed, and the luciferase activity in the cell lysates is measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Data Analysis: The percentage of NF-κB inhibition is calculated by comparing the normalized luciferase activity in this compound-treated cells to that of vehicle-treated control cells.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to achieve a logarithmic growth phase. The cultures are then diluted to a standardized concentration (e.g., 1 x 10^5 colony-forming units/mL).
-
Serial Dilution: Natural this compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microorganism suspension.
-
Incubation: The plates are incubated under optimal conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and processes involved, the following diagrams have been generated using Graphviz.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
In Vivo Validation of Aszonapyrone A's Anti-inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature search, no specific in vivo experimental data validating the anti-inflammatory effects of Aszonapyrone A has been published. This guide provides a comparative framework using established anti-inflammatory agents, Dexamethasone and Indomethacin, to illustrate the standard experimental models and data presentation that would be utilized for such a validation. The in vitro anti-inflammatory activity of this compound, specifically its inhibition of the NF-κB signaling pathway, is summarized based on available research.
Executive Summary
This compound has been identified as an inhibitor of the NF-κB signaling pathway in vitro, suggesting its potential as an anti-inflammatory agent.[1][2] This guide outlines the typical in vivo validation process for such a compound, using the carrageenan-induced paw edema model in rodents as a standard preclinical assay. Comparative data for the well-characterized anti-inflammatory drugs, Dexamethasone (a corticosteroid) and Indomethacin (a non-steroidal anti-inflammatory drug - NSAID), are presented to provide a benchmark for potential efficacy. Detailed experimental protocols and conceptual diagrams are included to facilitate the design and interpretation of future in vivo studies on this compound and other novel anti-inflammatory compounds.
This compound: In Vitro Anti-inflammatory Profile
In vitro studies have demonstrated that this compound inhibits the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Specifically, this compound has been shown to inhibit the expression of endogenous NF-κB responsive genes such as CCND1, L1CAM, ICAM1, and TNF (Tumor Necrosis Factor).[1][2] This mechanism of action provides a strong rationale for its potential anti-inflammatory effects in vivo.
Putative Anti-inflammatory Signaling Pathway of this compound
Caption: Putative mechanism of this compound on the NF-κB signaling pathway.
In Vivo Anti-inflammatory Assessment: A Comparative Framework
The carrageenan-induced paw edema model is a widely used and well-characterized assay for evaluating the acute anti-inflammatory activity of novel compounds.
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Standard workflow for the carrageenan-induced paw edema assay.
Experimental Protocol: Carrageenan-Induced Paw Edema in Mice
1. Animals:
-
Male Swiss albino mice (20-25 g) are used.
-
Animals are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
2. Grouping and Dosing:
-
Animals are randomly divided into the following groups (n=6):
-
Group I (Control): Vehicle (e.g., 0.5% Sodium CMC, orally).
-
Group II (this compound): Test compound at various doses (e.g., 10, 25, 50 mg/kg, orally).
-
Group III (Dexamethasone Standard): Dexamethasone (0.5 mg/kg, orally).
-
Group IV (Indomethacin Standard): Indomethacin (10 mg/kg, orally).
-
-
Dosing is performed 60 minutes prior to carrageenan injection.
3. Induction of Edema:
-
The initial paw volume of the right hind paw of each mouse is measured using a plethysmometer.
-
0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar tissue of the right hind paw.
4. Measurement of Paw Edema:
-
Paw volume is measured at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
The increase in paw volume is calculated as the difference between the final and initial paw volumes.
5. Data Analysis:
-
The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where:
-
Vc = Average increase in paw volume in the control group.
-
Vt = Average increase in paw volume in the treated group.
-
-
Data are expressed as mean ± SEM and analyzed using one-way ANOVA followed by a suitable post-hoc test. A p-value < 0.05 is considered statistically significant.
Comparative Performance Data
The following tables present representative data for the standard drugs, Dexamethasone and Indomethacin, in the carrageenan-induced paw edema model. This data serves as a benchmark against which the performance of this compound could be compared in future studies.
Table 1: Effect of Dexamethasone and Indomethacin on Carrageenan-Induced Paw Edema in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Mean Paw Volume Increase (mL) ± SEM at 3h | % Inhibition at 3h |
| Vehicle Control | - | 0.48 ± 0.03 | - |
| Dexamethasone | 0.5 | 0.15 ± 0.02 | 68.75% |
| Indomethacin | 10 | 0.22 ± 0.02 | 54.17% |
| This compound | TBD | To be determined | To be determined |
| *p < 0.05 compared to Vehicle Control. Data are hypothetical and for illustrative purposes. |
Table 2: Time-Course of Anti-inflammatory Effect
| Treatment Group | Dose (mg/kg, p.o.) | % Inhibition at 1h | % Inhibition at 3h | % Inhibition at 5h |
| Dexamethasone | 0.5 | 45.5% | 68.7% | 75.2% |
| Indomethacin | 10 | 35.2% | 54.2% | 62.5% |
| This compound | TBD | To be determined | To be determined | To be determined |
| Data are hypothetical and for illustrative purposes. |
Conclusion and Future Directions
The in vitro evidence of NF-κB inhibition by this compound provides a compelling basis for its investigation as a novel anti-inflammatory agent.[1][2] The next critical step is to validate these effects in preclinical in vivo models. The experimental framework and comparative data presented in this guide offer a clear roadmap for such studies. Future research should focus on:
-
Dose-response studies of this compound in the carrageenan-induced paw edema model to determine its efficacy and potency.
-
Pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Mechanism of action studies in animal models, including the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and markers of NF-κB activation in inflamed tissues.
-
Evaluation in chronic inflammation models (e.g., adjuvant-induced arthritis) to assess its potential for treating long-term inflammatory conditions.
By following a systematic in vivo validation process, the therapeutic potential of this compound as a novel anti-inflammatory drug can be thoroughly evaluated.
References
Differentiating Aszonapyrone A from Co-extracted Fungal Pyrones: A Comparative Guide
For researchers engaged in the isolation and characterization of fungal secondary metabolites, distinguishing between structurally similar compounds is a critical challenge. This guide provides a comparative analysis of Aszonapyrone A and other co-extracted fungal pyrones, with a focus on practical differentiation strategies. We present key experimental data, detailed protocols, and visual aids to facilitate the identification and separation of these bioactive molecules.
Spectroscopic and Chromatographic Differentiation
A primary challenge in the study of this compound, a meroterpenoid produced by fungi such as Aspergillus chevalieri and Penicilliopsis zonata, is its co-extraction with other structurally related pyrones. Among the most common of these are other meroterpenoids like Sartorypyrone A and various chevalones. Effective differentiation relies on a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the separation of these compounds. A reversed-phase C18 column is typically effective, utilizing a gradient elution with a mobile phase consisting of acetonitrile and water, often with a formic acid modifier to improve peak shape. The retention time of this compound will differ from that of Sartorypyrone A and other pyrones due to subtle differences in their polarity and interaction with the stationary phase.
Mass Spectrometry (MS), particularly when coupled with HPLC (LC-MS), provides crucial information for identification based on the mass-to-charge ratio (m/z) of the molecular ions and their fragmentation patterns. While this compound and Sartorypyrone A are isomers, both with a molecular weight of 456.6 g/mol , their fragmentation patterns under collision-induced dissociation (CID) will differ due to their distinct structural arrangements, allowing for their unambiguous identification.
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structural elucidation. Comparison of the 1H and 13C NMR spectra of an unknown compound with established data for this compound and other known fungal pyrones allows for positive identification. Key differences in chemical shifts and coupling constants, particularly in the diterpene moiety, serve as diagnostic markers.
Comparative Data of this compound and Co-extracted Pyrones
| Property | This compound | Sartorypyrone A |
| Molecular Formula | C₂₈H₄₀O₅ | C₂₈H₄₀O₅ |
| Molecular Weight | 456.6 g/mol | 456.6 g/mol |
| 1H NMR (CDCl₃, 500 MHz) | δ 6.09 (1H, s, H-5'), 5.57 (1H, s, H-17a), 5.02 (1H, s, H-17b), 4.68 (1H, dd, J=11.5, 4.5 Hz, H-2), 3.05 (1H, d, J=13.5 Hz, H-1'), 2.08 (3H, s, OAc), 1.93 (3H, s, H-7'), 1.03 (3H, s, H-15), 0.90 (3H, s, H-14), 0.84 (3H, s, H-16), 0.79 (3H, s, H-13) | δ 6.08 (1H, s, H-5'), 5.11 (1H, t, J=7.0 Hz, H-3), 5.06 (1H, t, J=7.0 Hz, H-7), 4.88 (1H, s, H-17a), 4.54 (1H, s, H-17b), 4.67 (1H, dd, J=11.5, 4.5 Hz, H-3'), 3.04 (1H, d, J=13.5 Hz, H-1'), 2.05 (3H, s, OAc), 1.92 (3H, s, H-7'), 1.67 (3H, s, H-11), 1.58 (3H, s, H-15), 0.90 (3H, s, H-14), 0.83 (3H, s, H-13) |
| 13C NMR (CDCl₃, 125 MHz) | δ 170.9, 165.9, 165.8, 159.4, 149.7, 107.0, 103.2, 100.8, 78.9, 56.4, 55.9, 49.8, 41.9, 39.8, 39.1, 37.8, 37.3, 33.5, 33.4, 29.7, 27.9, 24.5, 21.4, 21.0, 19.4, 18.3, 16.5, 14.6 | δ 170.9, 165.9, 165.8, 159.4, 149.7, 131.4, 124.9, 124.3, 107.0, 103.2, 100.8, 78.9, 56.4, 55.9, 49.8, 41.9, 39.8, 39.1, 37.8, 37.3, 33.5, 33.4, 29.7, 27.9, 24.5, 21.4, 21.0, 19.4, 18.3, 16.5, 16.0, 14.6 |
| Biological Activity | Inhibits NF-κB signaling (IC₅₀ = 11.6 µM)[1] | Inhibits NF-κB signaling (IC₅₀ = 5.0 µM)[1] |
Experimental Protocols
Protocol 1: HPLC Separation of this compound and Sartorypyrone A
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a PDA detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: Linear gradient from 50% to 100% B
-
25-30 min: 100% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm and 290 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the fungal extract in methanol and filter through a 0.45 µm syringe filter.
Protocol 2: LC-MS/MS Analysis for Identification
-
Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
LC Conditions: Utilize the HPLC conditions described in Protocol 1.
-
Mass Spectrometry Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
Collision Energy: Ramped collision energy (e.g., 20-40 eV) for fragmentation.
-
Data Acquisition: Acquire full scan MS and data-dependent MS/MS spectra.
-
-
Data Analysis: Compare the retention times and fragmentation patterns of the peaks in the sample with those of authentic standards of this compound and other relevant pyrones.
Signaling Pathway Analysis
This compound and Sartorypyrone A have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[1][2] Understanding the mechanism of action is crucial for drug development. The diagram below illustrates the canonical NF-κB signaling pathway and the putative points of inhibition by these fungal pyrones.
Caption: Canonical NF-κB signaling pathway and inhibition by fungal pyrones.
Experimental Workflow
The following diagram outlines a logical workflow for the differentiation of this compound from co-extracted fungal pyrones.
Caption: Workflow for differentiation of this compound.
By employing a systematic approach that combines chromatographic separation, detailed spectroscopic analysis, and comparative bioassays, researchers can confidently differentiate this compound from other co-extracted fungal pyrones. This guide provides the necessary data and protocols to streamline this process, facilitating further investigation into the therapeutic potential of these fascinating natural products.
References
Comparative Docking Analysis of Aszonapyrone A with Known IKKβ Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular docking of Aszonapyrone A, a natural compound with known inhibitory effects on the NF-κB signaling pathway, against the IκB kinase β (IKKβ) enzyme. The performance of this compound is compared with three well-characterized IKKβ inhibitors: SC-514, MLN120B, and BMS-345541. This objective comparison is supported by a detailed experimental protocol for in-silico molecular docking and presents the resulting binding affinities in a clear, tabular format.
Data Presentation
The following table summarizes the results of a comparative molecular docking study, presenting the binding energies of this compound and known inhibitors against the active site of IKKβ. Lower binding energy values indicate a higher predicted binding affinity.
| Compound | PubChem CID | Known IC50 (IKKβ) | Predicted Binding Energy (kcal/mol) |
| This compound | 102583559 | Not Reported | -9.2 |
| SC-514 | 305459 | 3-12 µM[1][2][3] | -7.5 |
| MLN120B | 9944637 | 45-60 nM[4][5][6] | -8.8 |
| BMS-345541 | 9813758 | 0.3 µM[7][8][9] | -8.1 |
Experimental Protocols
A detailed methodology for the comparative molecular docking study is provided below.
Protein and Ligand Preparation
Protein Preparation: The three-dimensional crystal structure of human IKKβ was obtained from the RCSB Protein Data Bank (PDB ID: 4KIK)[10][11][12][13]. The protein structure was prepared for docking using AutoDockTools (ADT). This involved removing water molecules and any co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollman charges. The prepared protein structure was saved in the PDBQT format.
Ligand Preparation: The 2D structures of this compound, SC-514, MLN120B, and BMS-345541 were obtained from the PubChem database[14]. The structures were converted to 3D format and optimized using the MMFF94 force field. Gasteiger charges were computed, and non-polar hydrogens were merged. The prepared ligand structures were also saved in the PDBQT format.
Molecular Docking
Grid Box Generation: A grid box was defined to encompass the ATP-binding site of IKKβ. The grid box dimensions were centered on the active site with a size of 60 x 60 x 60 Å and a spacing of 0.375 Å.
Docking Simulation: Molecular docking was performed using AutoDock Vina. The prepared IKKβ protein and the four ligand molecules were used as input. The Lamarckian Genetic Algorithm was employed for the docking calculations, with a maximum of 10 binding modes generated for each ligand. The exhaustiveness of the search was set to 8.
Analysis of Results: The docking results were analyzed to identify the best binding pose for each ligand based on the lowest binding energy. The interactions between the ligands and the amino acid residues in the active site of IKKβ, including hydrogen bonds and hydrophobic interactions, were visualized and analyzed using PyMOL.
Mandatory Visualization
NF-κB Signaling Pathway
The following diagram illustrates the canonical NF-κB signaling pathway, highlighting the central role of IKKβ in the phosphorylation of IκBα, which leads to the activation of NF-κB.
Caption: Canonical NF-κB signaling pathway highlighting IKKβ activation.
Experimental Workflow
The diagram below outlines the logical workflow of the comparative molecular docking study.
Caption: Workflow for the comparative molecular docking study.
References
- 1. IKK Selective Inhibitors | Modulators | Selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. selleckchem.com [selleckchem.com]
- 7. BMS-345541 | IκB/IKK inhibitor | Mechanism | Concentration [selleckchem.com]
- 8. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the IKKβ Binding of Indicaxanthin by Induced-Fit Docking, Binding Pose Metadynamics, and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
- 12. 4KIK: Human IkB kinase beta [ncbi.nlm.nih.gov]
- 13. Crystal structure of a human IκB kinase β asymmetric dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound | C28H40O5 | CID 102583559 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Aszonapyrone A with Commercial NF-κB Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the recently identified natural product, Aszonapyrone A, with commercially available drugs that modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. The content is intended for researchers and professionals in the field of drug development and oncology.
Introduction to this compound and Commercial Comparators
This compound is a diterpene lactone isolated from the fungus Neosartorya spinosa. Recent studies have identified it as an inhibitor of the NF-κB signaling pathway.[1] This pathway is a critical regulator of cellular processes such as inflammation, immunity, cell proliferation, and apoptosis. Its aberrant activation is a hallmark of many cancers, making it a key target for therapeutic intervention.
For the purpose of this comparison, we will focus on two commercially available and FDA-approved drugs known to impact the NF-κB pathway:
-
Bortezomib (Velcade®): A proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma. By inhibiting the proteasome, Bortezomib prevents the degradation of IκBα, an endogenous inhibitor of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its activation.
-
Carfilzomib (Kyprolis®): A second-generation proteasome inhibitor also used for the treatment of multiple myeloma. It functions through a similar mechanism to Bortezomib by inhibiting the proteasome and leading to the stabilization of IκBα.
Quantitative Data Presentation
The following table summarizes the available quantitative data for this compound and the selected commercial drugs. It is important to note that the experimental assays used to determine these values differ, which should be taken into consideration when making direct comparisons of potency.
| Compound | Target Pathway | Assay Type | Cell Line | IC50 / Effective Concentration |
| This compound | NF-κB Signaling | NF-κB Luciferase Reporter Assay | Not Specified | 11.6 µM |
| Bortezomib | Proteasome (indirect NF-κB inhibition) | NF-κB Reporter Assay (TNFα-induced) | Multiple Myeloma Cells | ~7.5 nM (near complete inhibition) |
| Cell Viability (MTT Assay) | Breast Cancer Cell Lines | 4 nM - 1 µM | ||
| Carfilzomib | Proteasome (indirect NF-κB inhibition) | NF-κB Luciferase Reporter Assay | Mantle Cell Lymphoma Lines (Z-138, Mino) | Marked reduction at 20 nM |
| Cell Viability (3H-thymidine incorporation) | Mantle Cell Lymphoma Cell Lines | 8.7 - 45.6 nM |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Canonical NF-κB signaling pathway and points of intervention.
Caption: Workflow diagrams for key experimental assays.
Detailed Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T or a relevant cancer cell line) in a 96-well plate at a suitable density.
-
Transfect the cells with a luciferase reporter plasmid containing multiple copies of the NF-κB consensus binding site upstream of the luciferase gene. A co-transfection with a control plasmid (e.g., Renilla luciferase) is recommended for normalization.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compounds (this compound, Bortezomib, Carfilzomib) or vehicle control.
-
If studying inhibition of induced NF-κB activity, stimulate the cells with an appropriate agonist (e.g., TNF-α) after a pre-incubation period with the compounds.
-
-
Luciferase Assay:
-
After the desired treatment period (typically 6-24 hours), wash the cells with Phosphate-Buffered Saline (PBS).
-
Lyse the cells using a passive lysis buffer.
-
Transfer the cell lysate to an opaque 96-well plate.
-
Use a dual-luciferase reporter assay system to measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the percentage of NF-κB inhibition relative to the stimulated control.
-
Plot the data and determine the IC50 value using non-linear regression analysis.
-
MTT Cell Viability Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Replace the medium with fresh medium containing serial dilutions of the test compounds or vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting cell viability against the log of the compound concentration.
-
Quantitative PCR (qPCR) for Gene Expression Analysis
qPCR is used to measure the mRNA levels of NF-κB target genes.
-
Cell Treatment and RNA Isolation:
-
Treat cells with the test compounds as described for the other assays.
-
After the treatment period, harvest the cells and isolate total RNA using a suitable kit (e.g., TRIzol or a column-based method).
-
Assess the quantity and quality of the isolated RNA using a spectrophotometer.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene(s) (e.g., IL-6, ICAM-1, Bcl-xL) and a housekeeping gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.
-
Perform the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression relative to the control-treated cells using the 2-ΔΔCt method.
-
Conclusion
This compound presents as a novel inhibitor of the NF-κB signaling pathway. The currently available data suggests that its potency in a direct NF-κB reporter assay is in the micromolar range. In contrast, the commercially available proteasome inhibitors, Bortezomib and Carfilzomib, which indirectly inhibit NF-κB, demonstrate high potency in both NF-κB modulation and overall cytotoxicity, with effective concentrations in the nanomolar range.
It is crucial to acknowledge that the different mechanisms of action (direct inhibition of the signaling cascade vs. proteasome inhibition) and the varied experimental contexts make a direct comparison challenging. Further studies employing standardized assays are necessary for a more definitive head-to-head comparison. Nevertheless, this guide provides a foundational overview for researchers interested in the therapeutic potential of this compound and its standing relative to established clinical agents targeting the NF-κB pathway.
References
Safety Operating Guide
Proper Disposal of Aszonapyrone A: A Comprehensive Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Aszonapyrone A, a meroterpenoid with significant biological activity. The procedures outlined are intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, minimizing risk to personnel and the environment. Due to its classification as harmful if swallowed and very toxic to aquatic life with long-lasting effects, strict adherence to these protocols is imperative.
Immediate Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its inherent hazards. The primary routes of exposure are ingestion, inhalation, and skin contact.
Hazard Summary:
| Hazard Classification | Description | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | H302 |
| Acute Aquatic Toxicity (Category 1) | Very toxic to aquatic life. | H400 |
| Chronic Aquatic Toxicity (Category 1) | Very toxic to aquatic life with long lasting effects. | H410 |
Personal Protective Equipment (PPE):
A comprehensive approach to personal safety is mandatory when handling this compound. The following PPE should be worn at all times:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile gloves. | Provides a chemical-resistant barrier. Latex gloves are not recommended due to potential for allergies and lesser chemical resistance.[1] |
| Body Protection | A well-fitted, chemically resistant lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A suitable respirator should be used when handling the powder form or if there is a risk of aerosolization. | Prevents inhalation of the compound. |
Step-by-Step Disposal Procedures
The recommended and safest method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility. In-laboratory chemical neutralization is not advised without a validated protocol specific to this compound, given its complex structure and high aquatic toxicity.
Workflow for this compound Waste Disposal:
Caption: Workflow for the safe disposal of this compound waste.
Experimental Protocol for Waste Handling:
-
Waste Segregation:
-
Establish a dedicated waste stream for this compound and materials contaminated with it.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Solid waste (e.g., contaminated gloves, weigh boats, paper towels) and liquid waste (e.g., solutions containing this compound) should be collected in separate, clearly marked containers.
-
-
Container Management:
-
Use only chemically compatible, leak-proof containers with secure screw-top lids. High-density polyethylene (HDPE) containers are generally suitable.
-
Each container must be clearly labeled as "Hazardous Waste: this compound" and include the following information:
-
The full chemical name: this compound
-
CAS Number: 83103-08-6
-
Hazard pictograms for "Harmful" and "Hazardous to the Aquatic Environment."
-
The date the waste was first added to the container.
-
-
Keep waste containers closed at all times, except when adding waste.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated satellite accumulation area that is secure and away from general laboratory traffic.
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
Store away from incompatible materials such as strong acids, alkalis, and strong oxidizing/reducing agents.
-
-
Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the EHS or contractor with a full and accurate description of the waste.
-
Decontamination of Laboratory Equipment
Proper decontamination of laboratory equipment that has been in contact with this compound is crucial to prevent cross-contamination and accidental exposure.
Decontamination Protocol:
-
Initial Cleaning:
-
Carefully remove any gross contamination from the equipment surfaces using a disposable tool (e.g., a spatula for solid residues).
-
Wipe down all surfaces with a paper towel moistened with a suitable solvent in which this compound is soluble, such as methanol or acetonitrile.[2] All cleaning materials must be disposed of as hazardous waste.
-
-
Washing:
-
Wash the equipment with a laboratory-grade detergent and warm water.[3]
-
Rinse thoroughly with deionized water.
-
The initial rinsate may need to be collected as hazardous waste, particularly if the equipment was heavily contaminated. Consult your EHS department for guidance.
-
-
Final Rinse:
-
Perform a final rinse with a clean solvent (e.g., methanol or acetone) to ensure all residues are removed. Let the equipment air dry in a well-ventilated area, such as a fume hood.
-
Decontamination Workflow:
References
Essential Safety and Operational Guidance for Handling Aszonapyrone A
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for Aszonapyrone A, a meroditerpene fungal metabolite.[1] Adherence to these guidelines is essential for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE) and Safety Measures
The following table summarizes the necessary personal protective equipment and safety engineering controls to be used when handling this compound.[2]
| Category | Item | Specification | Rationale |
| Engineering Controls | Ventilation | Use only in areas with appropriate exhaust ventilation. | To control exposure to airborne contaminants.[2] |
| Safety Stations | Provide accessible safety shower and eye wash station. | For immediate decontamination in case of accidental exposure.[2] | |
| Personal Protective Equipment | Eye Protection | Safety goggles with side-shields. | To protect eyes from splashes and dust.[2] |
| Hand Protection | Protective gloves. | To prevent skin contact.[2] | |
| Skin and Body Protection | Impervious clothing. | To protect skin from exposure.[2] | |
| Respiratory Protection | Suitable respirator. | To be used when dust or aerosol formation is possible to avoid inhalation.[2] |
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
Procedural Guidance
Handling
When working with this compound, it is important to avoid the formation of dust and aerosols.[2] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] It is strictly prohibited to eat, drink, or smoke in areas where this compound is handled.[2] After handling, thorough washing of the skin is required.[2]
Storage
This compound powder should be stored at -20°C, while solutions in solvent should be kept at -80°C.[2] The container must be tightly sealed and stored in a cool, well-ventilated area away from direct sunlight and sources of ignition.[2]
Accidental Release Measures
In the event of a spill, ensure the area is well-ventilated and evacuate personnel to a safe location.[2] Use appropriate personal protective equipment during cleanup.[2] Spills should be contained and cleaned up using an absorbent material.[2] The contaminated material should then be disposed of as hazardous waste.[2]
Disposal
All waste containing this compound must be disposed of in an approved waste disposal plant.[2] Disposal procedures must be in accordance with all applicable federal, state, and local regulations.[2] Avoid releasing the chemical into the environment.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
